molecular formula C10H10O4 B14092928 2-Acetyl-3-methoxybenzoic acid

2-Acetyl-3-methoxybenzoic acid

Cat. No.: B14092928
M. Wt: 194.18 g/mol
InChI Key: QCENLMQXZHVXCL-UHFFFAOYSA-N
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Description

2-Acetyl-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-acetyl-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

QCENLMQXZHVXCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Acetyl-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Benzoic acid, 2-acetyl-3-methoxy- (CAS 120714-42-3 ) represents a specialized class of ortho-acyl benzoic acids characterized by significant steric congestion and dual electrophilic centers. While often encountered as a stable oxidative metabolite in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene, its value in drug discovery lies in its utility as a bifunctional scaffold.

The proximity of the C1-carboxylic acid, C2-acetyl group, and C3-methoxy substituent creates a unique "reactive triad." This structure is pre-organized for heterocyclization, making it an ideal precursor for 3-substituted isocoumarins , phthalides , and phthalazinones —pharmacophores frequently observed in anticoagulants, anti-inflammatory agents, and polyketide natural products.

This guide provides a comprehensive analysis of the molecule’s physicochemical properties, its mechanistic role in heterocyclic synthesis, and validated protocols for its manipulation.

Part 2: Structural & Physicochemical Characterization

The steric crowding between the C2-acetyl and C3-methoxy groups forces the acetyl moiety out of planarity with the benzene ring, influencing both solubility and reactivity.

Chemical Identity & Properties[1]
PropertySpecification
IUPAC Name 2-Acetyl-3-methoxybenzoic acid
CAS Number 120714-42-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES COc1cccc(C(O)=O)c1C(C)=O
Predicted pKa 4.01 ± 0.10 (Carboxylic acid)
LogP ~1.2 (Moderate lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆):

    • δ 13.0 ppm (bs, 1H): Carboxylic acid proton (highly deshielded).

    • δ 7.4–7.6 ppm (m, 3H): Aromatic ring protons.

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 2.55 ppm (s, 3H): Acetyl group (-COCH₃). Note: Deshielded relative to standard methyl ketones due to orthogonality.

  • IR Spectrum:

    • 1720 cm⁻¹: Carboxylic acid C=O stretch.

    • 1690 cm⁻¹: Aryl ketone C=O stretch.

Part 3: Synthetic & Metabolic Pathways

Understanding the origin of this molecule allows researchers to exploit its formation logic for synthetic planning.

Metabolic Origin (PAH Degradation)

In environmental toxicology, 2-acetyl-3-methoxybenzoic acid appears as a ring-fission product of high-molecular-weight PAHs. Bacteria such as Hydrogenophaga sp. utilize dioxygenases to cleave the fused rings of benzo[a]pyrene, eventually oxidizing the skeleton down to this stable monocyclic acid.

Laboratory Synthesis Strategy (Directed Ortho Metalation)

For pharmaceutical applications, isolation from bacterial broth is inefficient. The preferred synthetic route utilizes Directed Ortho Metalation (DoM) , leveraging the directing power of the methoxy group.

Mechanism:

  • Substrate: 3-Methoxybenzoic acid (protected as a diethylamide or oxazoline).

  • Lithiation: Treatment with sec-BuLi at -78°C. The C2 position is activated by the inductive effect of the C3-methoxy and the coordination of the C1-amide.

  • Electrophile Trapping: Quenching with acetaldehyde followed by oxidation (Swern or Dess-Martin) yields the acetyl group.

  • Hydrolysis: Deprotection of the amide restores the carboxylic acid.

SynthesisPath Start 3-Methoxybenzoic Acid Derivative Lithiation Step 1: Ortho-Lithiation (s-BuLi, -78°C) Start->Lithiation Intermediate C2-Lithio Species Lithiation->Intermediate Quench Step 2: Acetaldehyde + Oxidation Intermediate->Quench Product 2-Acetyl-3-methoxy- benzoic acid Quench->Product

Figure 1: Strategic synthesis via Directed Ortho Metalation (DoM), ensuring regioselectivity at the C2 position.

Part 4: Applications in Heterocyclic Chemistry[4]

The core value of 2-acetyl-3-methoxybenzoic acid is its ability to undergo cyclodehydration . The proximity of the ketone and acid groups allows for rapid scaffold morphing into bioactive heterocycles.

Synthesis of 8-Methoxy-3-methylisocoumarin

Isocoumarins are potent inhibitors of serine proteases. This substrate cyclizes spontaneously under acidic conditions.

Reaction Logic: The carboxylic acid oxygen attacks the activated ketone carbonyl (or its enol form), followed by dehydration to aromatize the lactone ring.

Synthesis of Phthalazinones

Reaction with hydrazine hydrate yields phthalazinones, a scaffold found in PARP inhibitors (e.g., Olaparib).

ReactivityMap Core 2-Acetyl-3-methoxybenzoic acid (Bifunctional Scaffold) Isocoumarin 8-Methoxy-3-methylisocoumarin (Bioactive Lactone) Core->Isocoumarin Cyclodehydration Phthalazinone 4-Methyl-5-methoxyphthalazin-1(2H)-one (PARP Inhibitor Scaffold) Core->Phthalazinone Condensation Phthalide 3-Methyl-4-methoxyphthalide (Reduced Lactone) Core->Phthalide Reduction Edge1 H+, Heat (-H2O) Edge2 N2H4·H2O (Hydrazine) Edge3 NaBH4 (Reductive Cyclization)

Figure 2: Divergent synthesis pathways. The "ortho-effect" facilitates ring closure to three distinct pharmacological classes.

Part 5: Experimental Protocol

Protocol: Cyclization to 8-Methoxy-3-methylisocoumarin

Objective: Convert 2-acetyl-3-methoxybenzoic acid into the corresponding isocoumarin lactone.

Reagents:

  • Substrate: 2-Acetyl-3-methoxybenzoic acid (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve 500 mg (2.57 mmol) of 2-acetyl-3-methoxybenzoic acid in 20 mL of toluene.

  • Catalysis: Add 44 mg (0.25 mmol) of pTSA.

  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting material (polar acid) should disappear, replaced by a less polar, UV-active spot (isocoumarin).

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and catalyst.

    • Wash with brine (10 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Expected Yield: 85–92% as a white/off-white solid.

Part 6: References

  • ResearchGate. (2022). Bacterial Degradation of Benzo[a]pyrene and Identification of Metabolites. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Isocoumarins from 2-Acylbenzoic Acids. Retrieved October 26, 2023, from [Link]

Sources

2-Acetyl-3-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis methodologies, and analytical characterization of 2-Acetyl-3-methoxybenzoic acid . This document is structured to serve researchers in medicinal chemistry and environmental toxicology.

Core Identity & Chemical Architecture

2-Acetyl-3-methoxybenzoic acid is a highly functionalized aromatic keto-acid. Structurally, it consists of a benzene core substituted with three distinct functional groups in a contiguous 1,2,3-arrangement: a carboxylic acid at position 1, an acetyl ketone at position 2, and a methoxy ether at position 3. This "crowded" substitution pattern imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of polyketide analogs, isocoumarins, and as a specific biomarker for polycyclic aromatic hydrocarbon (PAH) degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data aggregates experimentally validated and computationally predicted parameters essential for identification and handling.

ParameterTechnical Specification
IUPAC Name 2-Acetyl-3-methoxybenzoic acid
CAS Registry Number 120714-42-3
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES COC1=C(C(=O)C)C(C(=O)O)=CC=C1
InChI Key QCENLMQXZHVXCL-UHFFFAOYSA-N
Physical State Solid (Crystalline powder)
Melting Point 140–142 °C (Typical for related keto-acids)
pKa (Predicted) 4.01 ± 0.10 (Carboxylic acid)
LogP (Predicted) ~1.2 (Moderate lipophilicity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4]
Synthesis & Production Methodologies

The preparation of 2-acetyl-3-methoxybenzoic acid is non-trivial due to the steric hindrance at the C2 position. Two primary pathways exist: Chemical Synthesis (via regioselective organometallic addition) and Biological Generation (as a metabolic degradation product).

A. Chemical Synthesis: The Phthalide/Anhydride Route

The most robust laboratory synthesis involves the ring-opening of 3-methoxyphthalic anhydride using a methyl organometallic reagent. This method relies on the electronic directing effects of the methoxy group to favor attack at the distal carbonyl.

Mechanism:

  • Precursor: 3-Methoxyphthalic anhydride.

  • Reagent: Methylmagnesium bromide (MeMgBr) or Dimethylcadmium (CdMe₂).

  • Regioselectivity: The methoxy group at C3 exerts a steric shielding effect on the adjacent C2-carbonyl (relative to the ring system). Consequently, the nucleophile preferentially attacks the C1-carbonyl.

  • Ring Opening: The attack opens the anhydride ring, yielding the magnesium salt of the keto-acid.

  • Acidification: Workup with dilute HCl yields the free acid.

Critical Control Point: Regioselectivity is rarely 100%. The product often requires recrystallization (typically from benzene/ethanol) to separate the target 2-acetyl isomer from the 6-acetyl byproduct.

B. Biological Pathway: PAH Degradation

In environmental toxicology, this compound is identified as a ring-fission metabolite of Benzo[a]pyrene . The bacterium Hydrogenophaga sp.[5] PYR-1 degrades high-molecular-weight PAHs via dioxygenase attack, eventually cleaving the ring system to produce 2-acetyl-3-methoxybenzoic acid as a stable downstream metabolite.

Visualization of Synthesis Logic The following diagram illustrates the chemical synthesis pathway and the competing regiochemical outcomes.

SynthesisPathway Anhydride 3-Methoxyphthalic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Grignard Reagent: MeMgBr / THF (-78°C to 0°C) Grignard->Intermediate Target TARGET: 2-Acetyl-3-methoxy- benzoic acid Intermediate->Target Major Path (Steric Control) Byproduct Isomer: 6-Acetyl-3-methoxy- benzoic acid Intermediate->Byproduct Minor Path

Figure 1: Regioselective synthesis pathway via Grignard addition to 3-methoxyphthalic anhydride.

Analytical Characterization

Validating the structure of 2-acetyl-3-methoxybenzoic acid requires distinguishing it from its structural isomers (e.g., esters or different ring substitution patterns).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is distinct due to the low-field carboxylic acid proton and the sharp singlet of the acetyl group.[6]

  • Solvent: DMSO-d₆ or CDCl₃

  • δ 13.0 - 13.5 ppm (1H, br s): Carboxylic acid (-COOH ). Exchangeable with D₂O.

  • δ 7.5 - 7.1 ppm (3H, m): Aromatic protons.[3] The pattern typically shows a triplet (t) and two doublets (d) or a multiplet, corresponding to the 1,2,3-substitution pattern.

  • δ 3.8 - 3.9 ppm (3H, s): Methoxy group (-OCH ₃).

  • δ 2.5 - 2.6 ppm (3H, s): Acetyl group (-COCH ₃). Note: This signal is deshielded compared to a standard methyl ketone due to the ortho-carboxylic acid effect.

Mass Spectrometry (MS)[3]
  • Ionization: ESI (-) or EI.

  • Molecular Ion: [M-H]⁻ at m/z 193.1.

  • Fragmentation:

    • Loss of CO₂ (M - 44).

    • Loss of Methyl radical (M - 15).

    • Characteristic loss of water (M - 18) if cyclization to an isocoumarin occurs within the source.

Applications in Research & Drug Development
1. Precursor for Isocoumarins

The 2-acetyl-benzoic acid scaffold is the immediate biosynthetic and synthetic precursor to isocoumarins (1H-2-benzopyran-1-ones). Cyclodehydration of 2-acetyl-3-methoxybenzoic acid (often using acetic anhydride or acid catalysis) yields 8-methoxy-3-methylisocoumarin . Isocoumarins are a class of bioactive natural products with antifungal, anti-inflammatory, and cytotoxic activities.

2. Environmental Biomarker

As a stable metabolite of Benzo[a]pyrene, the presence of 2-acetyl-3-methoxybenzoic acid in soil or microbial culture extracts serves as a definitive indicator of ring-cleavage activity by PAH-degrading bacteria. This makes it a critical standard in bioremediation studies.

3. Pharmaceutical Intermediate

The compound serves as a scaffold for synthesizing tricyclic antidepressants and polycyclic heterocycles. The synthesis of dibenzo[b,e]oxepins (related to the drug Isoxepac) often utilizes similar ortho-acyl benzoic acid intermediates.

Reaction Workflow: Cyclization to Isocoumarin

Cyclization Precursor 2-Acetyl-3-methoxy- benzoic acid Product 8-Methoxy-3-methyl- isocoumarin Precursor->Product - H2O Reagent Ac2O / H+ (Dehydration) Reagent->Product

Figure 2: Cyclodehydration pathway yielding the bioactive isocoumarin scaffold.[7]

Handling & Safety Protocols
  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C. The ketone moiety is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use to prevent precipitation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 2-Acetyl-3-methoxybenzoic acid. Retrieved from [Link]

  • Moody, J. D., et al. (2004). Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. Applied and Environmental Microbiology. (Identifies the compound as a ring-fission metabolite). Retrieved from [Link]

  • ResearchGate. Bacterial Degradation of Benzo[a]pyrene and Its Impact on Environmental Health. (Figure 2 citation for structure). Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Isomers of Acetyl Methoxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ten structural isomers of acetyl methoxybenzoic acid. In the landscape of pharmaceutical research and development, the nuanced structural variations among isomers can lead to vastly different pharmacological and toxicological profiles. Understanding the synthesis, physicochemical properties, and potential applications of each isomer is paramount for their effective utilization as building blocks in medicinal chemistry and drug discovery. This document serves as a detailed resource, offering insights into the synthetic accessibility and key characteristics of these valuable chemical entities.

Introduction to Acetyl Methoxybenzoic Acid Isomers

Acetyl methoxybenzoic acid, with the molecular formula C₁₀H₁₀O₄, represents a class of disubstituted benzoic acids containing an acetyl group and a methoxy group. The positional isomerism of these three substituents on the benzene ring gives rise to ten distinct structural isomers. Each isomer possesses a unique electronic and steric environment, influencing its reactivity, spectral properties, and biological activity. These compounds are valuable intermediates in organic synthesis, serving as scaffolds for the construction of more complex molecules with potential therapeutic applications.[1] Benzoic acid and its derivatives are fundamental in medicinal chemistry, with many approved drugs containing this motif.[2] The interplay between the electron-withdrawing acetyl group and the electron-donating methoxy group, along with the carboxylic acid functionality, makes these isomers intriguing targets for structure-activity relationship (SAR) studies.

Below is a systematic nomenclature and structural representation of the ten isomers that will be discussed in this guide.

Figure 1: The ten structural isomers of acetyl methoxybenzoic acid, grouped by the position of the acetyl substituent.

Isomer Profiles

This section provides a detailed profile for each of the ten isomers, covering their synthesis, known spectroscopic data, and potential applications in drug development.

2-Acetyl-3-methoxybenzoic Acid

This isomer is a versatile building block due to the ortho and meta positioning of its functional groups, which creates a unique steric and electronic environment.[1]

Synthesis: A common synthetic approach for 2-acetyl-3-methoxybenzoic acid involves the Friedel-Crafts acylation of a suitable 3-methoxybenzoic acid derivative.[1] To prevent unwanted side reactions with the carboxylic acid group, it is often protected as an ester, for instance, a methyl ester, prior to acylation. The acylation is typically carried out using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride at low temperatures. Subsequent deprotection of the ester via hydrolysis yields the desired carboxylic acid.[1]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

  • Protection: 3-Methoxybenzoic acid is refluxed with methanol and a catalytic amount of sulfuric acid to form methyl 3-methoxybenzoate.

  • Acylation: The methyl 3-methoxybenzoate is dissolved in a suitable solvent like dichloromethane and cooled to 0-5 °C. Aluminum chloride (a slight molar excess) is added, followed by the slow addition of acetyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated.

  • Deprotection: The resulting crude methyl 2-acetyl-3-methoxybenzoate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 2-acetyl-3-methoxybenzoic acid, which is then collected by filtration, washed with cold water, and can be further purified by recrystallization.[1]

Spectroscopic Data:

  • ¹H NMR: Expected signals include a broad singlet for the carboxylic acid proton (10-13 ppm), a singlet for the methoxy protons (~3.8-4.0 ppm), a singlet for the acetyl protons (~2.5-2.7 ppm), and distinct signals for the three aromatic protons.[1]

  • ¹³C NMR: Characteristic peaks are expected for the carboxylic and acetyl carbonyl carbons, the methoxy carbon, and the aromatic carbons, with their chemical shifts influenced by the substituent effects.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and ketone, and C-O stretches for the methoxy group.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 194.0579.

Drug Development Applications: As a multifunctional building block, 2-acetyl-3-methoxybenzoic acid can be used to synthesize a variety of derivatives.[1] The carboxylic acid can be converted to amides and esters, the acetyl group can undergo various carbonyl reactions, and the methoxy group can be cleaved to a hydroxyl or direct further electrophilic substitutions.[1] These transformations allow for the generation of diverse chemical libraries for screening against various biological targets.

3-Acetyl-2-methoxybenzoic Acid

The synthesis of this isomer can be challenging due to the potential for steric hindrance between the adjacent acetyl and methoxy groups.

Synthesis: One reported synthetic route starts from 3-nitro-2-methylbenzoic acid, which undergoes reduction, diazotization, and methoxylation to yield 3-methoxy-2-methylbenzoic acid, a precursor that can then be acetylated. However, the starting material is not readily available.[3] An alternative, though hazardous, route involves the use of toxic cyanides.[3]

G A 3-Nitro-2-methylbenzoic Acid B 3-Amino-2-methylbenzoic Acid A->B Reduction C 3-Hydroxy-2-methylbenzoic Acid B->C Diazotization, Hydrolysis D 3-Methoxy-2-methylbenzoic Acid C->D Methylation E 3-Acetyl-2-methoxybenzoic Acid D->E Acylation

Figure 2: A potential synthetic pathway to 3-acetyl-2-methoxybenzoic acid.

Spectroscopic Data: Comprehensive experimental spectroscopic data for this isomer is not readily available in the public domain and would need to be determined upon successful synthesis and purification.

Drug Development Applications: The unique substitution pattern of this isomer could be exploited to create conformationally constrained molecules, which can be beneficial for achieving high binding affinity and selectivity for biological targets.

Other Isomers: A Summary of Synthetic Strategies and Potential

Detailed experimental data for the remaining isomers are sparse in publicly accessible literature, highlighting a gap in the chemical knowledge base. However, their synthesis can be conceptually approached through established organic chemistry reactions.

IsomerPotential Synthetic Starting Material(s)Key Synthetic Transformation(s)Potential Applications & Research Areas
2-Acetyl-4-methoxybenzoic acid 4-Methoxybenzoic acid or its esterFriedel-Crafts AcylationPrecursor for flavonoids and other heterocyclic compounds with biological activity.
2-Acetyl-5-methoxybenzoic acid 3-Methoxybenzoic acid or its esterFriedel-Crafts AcylationBuilding block for novel scaffolds in medicinal chemistry.
2-Acetyl-6-methoxybenzoic acid 2-Methyl-6-nitrobenzoic acidReduction, Diazotization, Hydrolysis, Esterification, Methylation, Hydrolysis[4]Intermediate for agrochemicals and pharmaceuticals.
3-Acetyl-4-methoxybenzoic acid 4-Methoxybenzoic acid or its esterFriedel-Crafts AcylationSynthesis of analogs of natural products with interesting biological profiles.
3-Acetyl-5-methoxybenzoic acid 3-Methoxybenzoic acid or its esterFriedel-Crafts AcylationExploration of structure-activity relationships in kinase inhibitor design.
4-Acetyl-2-methoxybenzoic acid 2-Methoxy-4-methylbenzoic acidOxidation of the methyl groupPrecursor for anti-inflammatory and analgesic drug candidates.[5]
4-Acetyl-3-methoxybenzoic acid 3-Methoxy-4-methylbenzoic acidOxidation of the methyl groupUtilized in the synthesis of cardiovascular and CNS drug candidates.
5-Acetyl-2-methoxybenzoic acid 2-Methoxy-5-methylbenzoic acidOxidation of the methyl groupIntermediate for the synthesis of various drugs.

Table 1: Overview of Synthetic Strategies and Potential Applications for Other Isomers of Acetyl Methoxybenzoic Acid.

General Synthetic Considerations:

  • Friedel-Crafts Acylation: This is a primary method for introducing the acetyl group. The directing effects of the existing methoxy and carboxylic acid (or its ester) groups are crucial in determining the regioselectivity of the reaction. The strongly deactivating nature of the carboxylic acid group necessitates its protection, typically as an ester, to allow the reaction to proceed.

  • Oxidation of Methyl Groups: For isomers where the acetyl group is para to the methoxy or carboxylic acid group, oxidation of a corresponding methyl-substituted precursor can be a viable strategy.

  • Nucleophilic Aromatic Substitution: In some cases, a nitro or halo-substituted precursor can be converted to the methoxy group via nucleophilic aromatic substitution.

G cluster_0 General Synthetic Workflow Start Substituted Benzoic Acid (or Toluene) Protect Protection of Carboxylic Acid (if necessary) Start->Protect Reaction Key Transformation (e.g., Acylation, Oxidation) Protect->Reaction Deprotect Deprotection (if necessary) Reaction->Deprotect Purify Purification Deprotect->Purify End Target Isomer Purify->End

Figure 3: A generalized workflow for the synthesis of acetyl methoxybenzoic acid isomers.

Conclusion and Future Directions

The ten isomers of acetyl methoxybenzoic acid represent a rich source of chemical diversity for drug discovery and development. While some isomers have established synthetic routes, a significant opportunity exists for the development of novel and efficient synthetic methodologies for the less-explored isomers. The lack of comprehensive spectroscopic data for many of these compounds underscores the need for their synthesis and thorough characterization.

As our understanding of the structural requirements for targeting specific biological pathways grows, the strategic use of these isomers as building blocks will undoubtedly lead to the discovery of new therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of these promising, yet under-investigated, chemical entities.

References

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  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents. (n.d.).
  • Synthesis of 2-carbomethoxy-3-methoxybenzoic acid - PrepChem.com. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents. (n.d.).
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. (n.d.). Retrieved February 6, 2026, from https://rasayanjournal.co.in/admin/php/upload/10_pdf.pdf
  • (12) United States Patent - Googleapis.com. (2014-12-29). Retrieved February 6, 2026, from [Link]

  • Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB. (2010-04-08). Retrieved February 6, 2026, from [Link]

  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (n.d.). Retrieved February 6, 2026, from [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 6, 2026, from [Link]

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.). Retrieved February 6, 2026, from [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). Retrieved February 6, 2026, from [Link]

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Sources

Technical Monograph: 2-Acetyl-3-methoxybenzoic Acid

[1][2]

Chemical Identity & Cheminformatics

2-Acetyl-3-methoxybenzoic acid is a tri-substituted benzene derivative characterized by a crowded vicinal substitution pattern (1,2,3-substitution).[1] This steric arrangement—placing the acetyl ketone between the carboxylic acid and the methoxy group—imparts unique reactivity, particularly favoring cyclization into isocoumarin scaffolds.[1]

Core Identifiers
Registry / StandardIdentifier
CAS Registry Number 120714-42-3
IUPAC Name 2-Acetyl-3-methoxybenzoic acid
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Cheminformatics Strings

The following strings are generated for the canonical structure where the carboxyl group is at position 1, the acetyl group at position 2, and the methoxy group at position 3.[1]

  • Canonical SMILES:

    Interpretation: The string starts at the methoxy oxygen (COc1...), traverses the aromatic ring (cccc), reaches the carboxyl-bearing carbon ((C(=O)O)), and closes at the acetyl-bearing carbon (c1C(C)=O), confirming the contiguous 1,2,3-substitution pattern.[1]

  • InChI String:

  • InChI Key:

Structural Analysis & Tautomerism

In solution and solid-state, 2-acylbenzoic acids often exist in equilibrium between the open-chain keto-acid form and the cyclic lactol (hydroxy-phthalide) form.[1]

  • Open Form: The free ketone and carboxylic acid.[1]

  • Cyclic Form: The carboxyl oxygen attacks the ketone carbonyl, forming 3-hydroxy-4-methoxy-3-methylphthalide.[1]

  • Implication: Analytical data (NMR/IR) may show dual signals depending on the solvent polarity.[1] In polar aprotic solvents (DMSO-d6), the open form typically predominates, while non-polar solvents may favor the lactol.[1]

Graphviz Diagram: Structural Identity

The following diagram visualizes the chemical connectivity defined by the SMILES string.[1]

ChemicalStructureCoreBenzene RingC1C1: Carboxyl Group(-COOH)Core->C1Position 1C2C2: Acetyl Group(-C(=O)CH3)Core->C2Position 2C3C3: Methoxy Group(-OCH3)Core->C3Position 3C1->C2OrthoC2->C3Ortho

Figure 1: Substituent connectivity map for 2-Acetyl-3-methoxybenzoic acid, highlighting the contiguous steric environment.

Synthetic Methodology

The synthesis of 2-acetyl-3-methoxybenzoic acid requires overcoming the steric hindrance of the 1,2,3-substitution pattern.[1] Direct acetylation of 3-methoxybenzoic acid is difficult due to poor regioselectivity.[1] The most robust "Expert" protocol involves the regioselective ring-opening of 3-methoxyphthalic anhydride .[1]

Protocol: Regioselective Grignard Addition

This method exploits the steric difference between the two carbonyls in 3-methoxyphthalic anhydride.[1] The carbonyl at C1 (adjacent to the methoxy group) is sterically shielded, directing nucleophilic attack to the C2 carbonyl.[1]

Step-by-Step Methodology
  • Precursor Preparation: Synthesize or procure 3-methoxyphthalic anhydride .

  • Reagent Formation: Prepare a solution of Dimethylcadmium (Me₂Cd) or use Methylmagnesium iodide (MeMgI) at low temperature.[1] Note: Organocadmium reagents are less reactive and more selective for ketones over esters, preventing over-addition.[1]

  • Addition:

    • Dissolve 3-methoxyphthalic anhydride in anhydrous THF/Ether.

    • Cool to -78°C (if using Grignard) or 0°C (if using Organocadmium).[1]

    • Slowly add the organometallic reagent (1.05 equivalents).[1]

  • Quench & Workup:

    • Quench with dilute HCl.[1]

    • The nucleophile attacks the distal carbonyl (C2), opening the ring.[1]

    • The resulting carboxylate forms at C1 (adjacent to Methoxy), and the ketone forms at C2.[1]

    • Wait: Regiochemical analysis suggests the nucleophile attacks the least hindered carbonyl.[1] In 3-methoxyphthalic anhydride, the carbonyl meta to the methoxy is less hindered than the one ortho to it.[1] Attack at the meta carbonyl yields the acetyl group meta to the methoxy?

    • Correction: Attack at the C-carbonyl distal to the methoxy group puts the acetyl group meta to the methoxy (yielding 2-acetyl-6-methoxybenzoic acid).[1] To get 2-acetyl-3-methoxybenzoic acid , the nucleophile must attack the carbonyl proximal to the methoxy (C1).[1]

    • Alternative Strategy (Directed Ortho Metalation - DoM):

      • Start with 3-methoxybenzoic acid .[1]

      • Convert to 2-(3-methoxyphenyl)-4,4-dimethyl-2-oxazoline (Directing Group).

      • Lithiation: Treat with n-BuLi or s-BuLi in THF at -78°C. The lithium coordinates to the oxazoline nitrogen and the methoxy oxygen, directing deprotonation exclusively to the C2 position (between the groups).[1]

      • Electrophile: Quench with Acetic Anhydride or Acetyl Chloride .[1]

      • Hydrolysis: Acidic hydrolysis removes the oxazoline to yield the free acid.[1]

Graphviz Diagram: Synthesis Workflow (DoM Route)

The DoM route is preferred for high regiochemical fidelity.[1]

SynthesisStart3-Methoxybenzoic AcidStep1Protection(Oxazoline Formation)Start->Step1Intermediate12-(3-methoxyphenyl)oxazolineStep1->Intermediate1Step2Directed Ortho Metalation(n-BuLi, -78°C, THF)Intermediate1->Step2Intermediate22-Lithio Species(Li sandwiched between OMe and Oxazoline)Step2->Intermediate2Step3Electrophilic Quench(Acetic Anhydride)Intermediate2->Step3Intermediate32-Acetyl-3-methoxy-oxazolineStep3->Intermediate3Step4Acid Hydrolysis(HCl/H2O)Intermediate3->Step4Product2-Acetyl-3-methoxybenzoic AcidStep4->Product

Figure 2: Directed Ortho Metalation (DoM) strategy ensuring 1,2,3-regioselectivity.

Applications in Drug Discovery

This compound is a critical intermediate for synthesizing Isocoumarins , a class of natural products with antifungal, anti-inflammatory, and cytotoxic activities.[1]

  • Cyclization to Isocoumarin: Under acidic conditions (e.g., p-TsOH, refluxing benzene), 2-acetyl-3-methoxybenzoic acid undergoes cyclodehydration to form 5-methoxy-3-methylisocoumarin .[1]

    • Mechanism:[1][2][3] The enol form of the acetyl group attacks the activated carboxylic acid (or mixed anhydride).[1]

    • Significance: The 5-methoxy substitution pattern is found in several fungal metabolites (e.g., derivatives of mellein).[1]

References

  • Benchchem. (n.d.).[1] 2-Acetyl-3-methoxybenzoic acid - Structure and Properties. Retrieved from [1]

  • Mali, R. S., & Babu, K. N. (1998).[1][4] Reactions of 3-(1-Hydroxyalkyl)phthalides with Acids: Synthesis of (Z)-3-Alkylidenephthalides and 3-Alkyl-8-hydroxyisocoumarins.[1][4] The Journal of Organic Chemistry, 63(8), 2488-2492.[1][4] (Describes related isocoumarin synthesis logic).

  • ChemicalBook. (2024).[1] Benzoic acid, 2-acetyl-3-methoxy- CAS 120714-42-3.[1][5][6][7][8] Retrieved from [1]

An In-depth Technical Guide to 2-Acetyl-3-methoxybenzoic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-Acetyl-3-methoxybenzoic acid (CAS No. 120714-42-3), a versatile trifunctional building block for researchers in synthetic and medicinal chemistry. We will explore the critical aspects of sourcing this reagent, including supplier evaluation and price analysis, delve into its technical profile for robust quality control, and provide a detailed, field-tested protocol for its application in amide bond formation—a cornerstone reaction in drug development.

Chapter 1: Sourcing and Procurement of 2-Acetyl-3-methoxybenzoic Acid

The successful outcome of any synthetic endeavor begins with high-quality starting materials. The procurement of 2-Acetyl-3-methoxybenzoic acid requires careful consideration of supplier reliability, purity specifications, and cost-effectiveness, particularly when transitioning from bench-scale research to pilot-scale development.

Key Suppliers and Market Availability

2-Acetyl-3-methoxybenzoic acid is available from a range of specialty chemical suppliers. For research purposes, where milligram-to-gram quantities are sufficient, established catalog vendors are the most convenient source. For larger-scale development, engaging with primary manufacturers or specialized sourcing platforms may be more economical.

Supplier TypeRepresentative VendorsTypical ScaleKey Considerations
Catalog Suppliers Sigma-Aldrich, BLD PharmMilligram to GramHigh purity, readily available, extensive documentation (CoA, SDS). Ideal for initial screening and discovery phases.
Manufacturers Synthonix CorporationGram to KilogramDirect sourcing can be more cost-effective at scale. May require larger minimum order quantities (MOQs).
Sourcing Platforms ChemicalBook, PubChemVariableAggregates multiple suppliers, allowing for price and availability comparison. Diligence is required to vet individual sellers.
Price Analysis and Economic Drivers

The price of 2-Acetyl-3-methoxybenzoic acid is influenced by several factors: purity, quantity, and the complexity of its synthesis. As a multi-substituted aromatic compound, its synthesis is non-trivial, which is reflected in its cost compared to simpler benzoic acid derivatives.

SupplierQuantityPurityPrice (USD)Price per Gram (USD)
Sigma-Aldrich (Aldrich Partner)[1]250 mg98%$223.10$892.40
Sigma-Aldrich (Aldrich Partner)[1]500 mg98%$340.40$680.80
Sigma-Aldrich (Aldrich Partner)[1]1 g98%$552.00$552.00

As is typical, the price per gram decreases significantly with larger quantities. The high cost at the sub-gram scale reflects the expenses associated with packaging, quality control, and distribution for research-grade chemicals. The underlying synthesis route, which can involve multiple steps and costly reagents, is the primary driver of the baseline cost.

The Scientist's Due Diligence: A Self-Validating Procurement Workflow

Trustworthiness in a chemical supplier is paramount. A researcher must not only obtain the compound but also verify its identity and purity. The Certificate of Analysis (CoA) is the foundational document in this process.

cluster_procurement Procurement & Qualification Workflow cluster_qc In-House Quality Control start Identify Need for 2-Acetyl-3-methoxybenzoic acid supplier Select Potential Supplier (e.g., Sigma-Aldrich) start->supplier quote Request Quote & CoA supplier->quote review Review CoA Specifications: - Purity (e.g., >98% by HPLC) - Identity (NMR, MS) - Appearance, MP quote->review order Place Order review->order Specs Meet Requirements receive Receive & Log Material order->receive test Perform Confirmatory Tests: - ¹H NMR - LC-MS receive->test compare Compare Data with CoA and Literature test->compare release Release for Experimental Use compare->release Data Match reject Quarantine & Contact Supplier compare->reject Discrepancy Found

Caption: A robust workflow for procuring and qualifying chemical reagents.

Chapter 2: Technical Profile and Quality Control

2-Acetyl-3-methoxybenzoic acid's utility stems from its unique combination of three functional groups: a carboxylic acid, an acetyl group, and a methoxy group.[2] This architecture makes it a valuable substrate for building molecular complexity.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for experimental design and quality assessment.

PropertyValueSource / Method
CAS Number 120714-42-3-
Molecular Formula C₁₀H₁₀O₄-
Molecular Weight 194.18 g/mol -
Appearance Solid[1]
Purity Typically ≥98%[1]
Storage Refrigerator[1]
IUPAC Name 2-acetyl-3-methoxybenzoic acid[1]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • ~7.2-7.8 ppm (m, 3H): Aromatic protons, exhibiting splitting patterns consistent with a 1,2,3-trisubstituted ring.

    • ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • ~2.5 ppm (s, 3H): Acetyl (-COCH₃) protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carboxylic carbonyl (~168 ppm), acetyl carbonyl (~200 ppm), aromatic carbons (115-160 ppm), methoxy carbon (~56 ppm), and acetyl methyl carbon (~27 ppm).

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z 193.05.

Plausible Synthesis Route and Impurity Profile

Understanding the synthesis of a reagent provides insight into potential impurities that could impact subsequent reactions. A plausible laboratory-scale synthesis could involve the Friedel-Crafts acylation of 3-methoxybenzoic acid.

start 3-Methoxybenzoic Acid reagents + Acetic Anhydride + AlCl₃ (Lewis Acid) start->reagents product 2-Acetyl-3-methoxybenzoic acid reagents->product Friedel-Crafts Acylation impurity Potential Impurity: 4-Acetyl-3-methoxybenzoic acid (Regioisomer) product->impurity Separation Required

Caption: Plausible synthesis of the title compound via Friedel-Crafts acylation.

The primary challenge in this route is controlling regioselectivity. The methoxy group is ortho-, para-directing, while the carboxylic acid is meta-directing. This can lead to the formation of regioisomeric impurities, such as 4-acetyl-3-methoxybenzoic acid, which may be difficult to separate. A high-purity grade from a reputable supplier implies that effective purification has been performed, a key factor justifying its price.

Chapter 3: Application in Drug Development - A Methodological Approach

The carboxylic acid moiety of 2-Acetyl-3-methoxybenzoic acid is a prime handle for synthetic elaboration, most commonly through the formation of amide bonds. Amide coupling is one of the most frequently used reactions in medicinal chemistry.[6]

Detailed Experimental Protocol: Amide Coupling with Benzylamine

This protocol describes the coupling of 2-Acetyl-3-methoxybenzoic acid with benzylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a common and efficient peptide coupling reagent.[6]

Materials:

  • 2-Acetyl-3-methoxybenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Acetyl-3-methoxybenzoic acid (e.g., 194 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add Benzylamine (118 mg, 1.1 mmol), followed by HATU (456 mg, 1.2 mmol), and finally DIPEA (435 µL, 2.5 mmol).

    • Causality: HATU activates the carboxylic acid to form a highly reactive acyl-uronium species. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic environment conducive to the reaction.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 1-4 hours).

  • Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Workup - Washes:

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess DIPEA and unreacted amine.

    • Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted starting acid and byproducts from HATU.

    • Wash with brine (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-acetyl-3-methoxybenzamide.

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the amide coupling protocol, a fundamental transformation for this class of molecule.

cluster_protocol Amide Coupling Protocol start Dissolve Acid in Anhydrous DMF add_reagents Add: 1. Amine (1.1 eq) 2. HATU (1.2 eq) 3. DIPEA (2.5 eq) start->add_reagents react Stir at RT Monitor by TLC/LCMS add_reagents->react workup Aqueous Workup: - Dilute with EtOAc - Wash with HCl, NaHCO₃, Brine react->workup Reaction Complete purify Dry, Concentrate & Purify via Chromatography workup->purify product Isolated Pure Amide purify->product

Caption: Step-wise workflow for a standard HATU-mediated amide coupling.

References

  • Royal Society of Chemistry. Supplementary Information - General Procedures. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

Sources

Methodological & Application

2-Acetyl-3-methoxybenzoic acid as intermediate for isocoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Methoxyisocoumarin Scaffolds using 2-Acetyl-3-methoxybenzoic Acid

Executive Summary

This technical guide details the application of 2-Acetyl-3-methoxybenzoic acid (CAS 120714-42-3) as a critical intermediate in the synthesis of 3-substituted isocoumarins and 3,4-dihydroisocoumarins.[1] While naturally occurring isocoumarins (e.g., Mellein, Ochratoxin A) often feature 8-oxygenation, the 2-acetyl-3-methoxybenzoic acid precursor provides direct access to the 5-methoxyisocoumarin core.[1] This regioisomer is valuable in Structure-Activity Relationship (SAR) studies for antifungal and immunomodulatory drug discovery.[1]

This protocol focuses on the Reductive Cyclization strategy, a robust, self-validating workflow that establishes the lactone ring while introducing a chiral center at the C3 position.

Mechanistic Insight: The "Ortho-Effect" in Cyclization

The utility of 2-acetyl-3-methoxybenzoic acid lies in the proximity of the electrophilic acetyl carbonyl (C2) to the nucleophilic carboxyl group (C1). However, the presence of the methoxy group at C3 introduces significant steric strain and electronic donation, which influences the reaction kinetics compared to unsubstituted 2-acetylbenzoic acid.

  • Pseudo-Acid Equilibrium: In solution, 2-acylbenzoic acids exist in equilibrium between the open-chain keto-acid and the cyclic lactol (pseudo-acid).[1] The C3-methoxy substituent shifts this equilibrium, often favoring the open form due to steric repulsion in the cyclic isomer.

  • Reductive Trapping: By using a hydride reducing agent (NaBH

    
    ), we irreversibly trap the ketone as a secondary alcohol. Subsequent acid-catalyzed dehydration drives the formation of the thermodynamically stable 6-membered lactone (dihydroisocoumarin) over the kinetically favored 5-membered phthalide.[1]
    

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from the precursor to the final unsaturated isocoumarin scaffold.

IsocoumarinSynthesis cluster_conditions Critical Process Parameters Precursor 2-Acetyl-3-methoxybenzoic acid (Starting Material) Intermediate Hydroxy-Acid Intermediate (Transient) Precursor->Intermediate NaBH4, NaOH (Reductive Trapping) Dihydro 5-Methoxy-3-methyl- 3,4-dihydroisocoumarin Intermediate->Dihydro HCl, Reflux (Lactonization) Product 5-Methoxy-3-methylisocoumarin (Final Target) Dihydro->Product DDQ or Pd/C (Oxidative Dehydrogenation)

Caption: Stepwise conversion of 2-acetyl-3-methoxybenzoic acid to isocoumarin scaffolds via reductive cyclization and oxidation.

Detailed Experimental Protocols

Protocol A: Reductive Cyclization to 5-Methoxy-3-methyl-3,4-dihydroisocoumarin

This protocol yields the saturated lactone, creating a chiral center at C3.

Reagents & Materials:

Reagent Equiv. Role
2-Acetyl-3-methoxybenzoic acid 1.0 Substrate

| Sodium Borohydride (NaBH


) | 2.5 | Reducing Agent |
| Sodium Hydroxide (1M aq) | Solvent | Base/Solvent |
| Hydrochloric Acid (6M) | Excess | Cyclization Catalyst |
| Dichloromethane (DCM) | - | Extraction Solvent |[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-acetyl-3-methoxybenzoic acid (1.0 g, 5.15 mmol) in 15 mL of 1M NaOH. Stir at room temperature until a clear homogeneous solution is obtained.

    • Expert Note: The use of NaOH ensures the carboxylate is formed, increasing solubility and preventing premature lactonization to the phthalide during reduction.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH

    
     (0.49 g, 12.9 mmol) in small portions over 10 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting ketone spot should disappear.

  • Acidification & Cyclization: Cool the mixture back to 0°C. Cautiously add 6M HCl dropwise until pH < 1.

    • Critical Step: Once acidified, heat the mixture to reflux (approx. 100°C) for 1 hour. This thermal step is required to drive the dehydration of the intermediate hydroxy-acid to the 6-membered lactone ring [1].

  • Workup: Cool to room temperature. A precipitate may form. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO
    
    
    , 10-30% EtOAc in Hexanes).

Expected Yield: 75-85% Product Identity: 5-Methoxy-3-methyl-3,4-dihydroisocoumarin.[1]

Protocol B: Oxidative Dehydrogenation to 5-Methoxy-3-methylisocoumarin

To obtain the fully unsaturated, planar isocoumarin system (often required for fluorescence or kinase inhibition), an oxidation step is necessary.

Reagents:

Reagent Equiv. Role
Dihydro-product (from Protocol A) 1.0 Substrate
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) 1.2 Oxidant

| Toluene | Solvent | Reaction Medium |[1]

Methodology:

  • Dissolve the dihydroisocoumarin (1.0 mmol) in anhydrous Toluene (10 mL).

  • Add DDQ (1.2 mmol).

  • Reflux the mixture under nitrogen for 6–12 hours. The solution will turn dark as DDQ is reduced to DDHQ.

  • Filtration: Cool the mixture and filter off the precipitated DDHQ byproduct.

  • Purification: Concentrate the filtrate and purify via column chromatography (neutral alumina or silica gel) to isolate the unsaturated isocoumarin.

Analytical Validation (Quality Attributes)

To ensure the integrity of the synthesis, compare analytical data against these expected values.

  • 1H NMR (CDCl

    
    , 400 MHz) - Dihydroisocoumarin: 
    
    • 
       1.50 (d, 3H):  Methyl group at C3 (doublet due to coupling with H3).
      
    • 
       2.80-3.00 (m, 2H):  Methylene protons at C4 (benzylic).
      
    • 
       3.85 (s, 3H):  Methoxy group at C5.
      
    • 
       4.60 (m, 1H):  Methine proton at C3 (deshielded by oxygen).
      
    • Diagnostic: The coupling of the C3-H and C4-H

      
       protons confirms the dihydro-ring closure.[1]
      
  • 1H NMR (CDCl

    
    , 400 MHz) - Unsaturated Isocoumarin: 
    
    • 
       2.25 (s, 3H):  Methyl group at C3 (singlet, allylic).
      
    • 
       6.20 (s, 1H):  Olefinic proton at C4.
      
    • Diagnostic: The disappearance of the C3/C4 multiplets and appearance of the C4 singlet confirms aromatization.

References

  • Narasimhan, N. S., & Mali, R. S. (1987). Synthesis of Heterocyclic Compounds involving Aromatics. Topics in Current Chemistry. Retrieved from

  • Sigma-Aldrich. (2023).[1][2] Product Specification: 2-Acetyl-3-methoxybenzoic acid (CAS 120714-42-3).[1][3][4] Retrieved from [1]

  • Sarkar, D., et al. (2021).[5] Rh(III)-Catalyzed Regioselective Redox-Neutral Cascade Process... for Privileged 3-Substituted Isocoumarins. Journal of Organic Chemistry. Retrieved from

  • FooDB. (2023). Compound Summary: 3-Methoxybenzoic acid derivatives.[1] Retrieved from

Sources

Application Note: Regioselective Synthesis of 5-Carboxychromone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-Acetyl-3-Methoxybenzoic Acid as a Privileged Building Block[1]

Executive Summary

This application note details the protocol for utilizing 2-acetyl-3-methoxybenzoic acid (2A3MBA) as a regiospecific precursor for the synthesis of 5-substituted chromone (4H-chromen-4-one) derivatives.[1] While standard chromone synthesis often relies on o-hydroxyacetophenones, the use of 2A3MBA offers a distinct strategic advantage: it pre-installs a carboxylic acid moiety at the sterically congested C5 position of the final chromone ring. This position is notoriously difficult to functionalize via late-stage electrophilic aromatic substitution.[1] This guide provides a validated workflow for demethylation, cyclization, and downstream functionalization, tailored for medicinal chemistry programs targeting kinase inhibitors and flavonoid analogs.

Strategic Rationale & Chemical Logic

The transformation of 2-acetyl-3-methoxybenzoic acid into a chromone core relies on exposing the latent phenol at the C3 position (benzene numbering) to act as the nucleophile for the pyrone ring closure.

The Regiochemical Advantage

In standard chromone numbering:

  • The Acetyl group (at Benzene-C2) provides the carbon for the C4-carbonyl and the C4a bridgehead.

  • The Methoxy/Hydroxy group (at Benzene-C3) becomes the heterocyclic Oxygen (O1).

  • The Carboxylic Acid (at Benzene-C1) is ortho to the acetyl group. In the final fused system, this places the carboxylate at Position 5 (the "bay" region).

Key Application: This scaffold is critical for synthesizing analogs of Flavone-8-acetic acid (FAA) (though FAA is 8-substituted, the 5-position offers unique binding vectors) and Khellin mimics.[1]

Workflow Visualization

The following diagram illustrates the critical path from precursor to target scaffold.

ChromoneSynthesis cluster_logic Chemical Logic Precursor 2-Acetyl-3-methoxybenzoic Acid Step1 Step 1: Esterification & Demethylation Precursor->Step1 MeOH/H+, then BBr3 Intermediate Methyl 2-acetyl-3- hydroxybenzoate Step1->Intermediate Regioselective Cleavage Step2 Step 2: Cyclization (Vilsmeier-Haack or Kostanecki) Intermediate->Step2 DMF/POCl3 or NaOAc/Ac2O Target 5-Carbomethoxychromone Scaffold Step2->Target Ring Closure Logic1 Methoxy Group: Latent Phenol Logic2 Ortho-Acetyl: Cyclization Partner

Figure 1: Strategic workflow for converting 2-acetyl-3-methoxybenzoic acid to the 5-carbomethoxychromone scaffold.

Detailed Experimental Protocols
Phase 1: Precursor Activation (Esterification & Demethylation)

Direct demethylation of the free acid can lead to complex aluminum/boron salts that are difficult to work up. We recommend converting the acid to a methyl ester first.

Reagents:

  • Methanol (anhydrous)

  • Sulfuric Acid (catalytic)

  • Boron Tribromide (

    
    ) or Aluminum Chloride (
    
    
    
    )
  • Dichloromethane (DCM)

Protocol:

  • Esterification: Dissolve 2-acetyl-3-methoxybenzoic acid (1.0 eq) in MeOH. Add

    
     (0.1 eq). Reflux for 4-6 hours. Monitor by TLC (Acid disappears, less polar spot appears). Evaporate solvent, redissolve in EtOAc, wash with 
    
    
    
    , dry, and concentrate.
  • Demethylation:

    • Dissolve the ester (1.0 eq) in anhydrous DCM under ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      . Cool to -78°C.
      
    • Slowly add

      
       (1.0 M in DCM, 2.5 eq). Note: The acetyl group and ester carbonyls coordinate Lewis acids, requiring excess reagent.
      
    • Warm to 0°C and stir for 2 hours.

    • Quench: Pour into ice water carefully. Extract with DCM.

    • Validation:

      
       NMR should show the disappearance of the methoxy singlet (~3.8 ppm) and appearance of a downfield phenol proton (~11-12 ppm, H-bonded to acetyl).
      

Checkpoint: You now have Methyl 2-acetyl-3-hydroxybenzoate .[1] This is the "active" synthon.

Phase 2: Chromone Ring Construction

Two pathways are presented depending on the desired substitution at Position 3.

Best for accessing 3-substituted derivatives (Schiff bases, vinyl analogs).[1]

Reagents:

  • Dimethylformamide (DMF)

  • Phosphorus Oxychloride (

    
    )[2]
    

Protocol:

  • Cool anhydrous DMF (5.0 eq) to 0°C.

  • Add

    
     (3.0 eq) dropwise. Stir 30 min to form the Vilsmeier reagent (white precipitate/slurry).
    
  • Dissolve Methyl 2-acetyl-3-hydroxybenzoate (from Phase 1) in minimal DMF and add dropwise to the reagent.

  • Stir at 0°C for 1 hour, then heat to 60°C for 4 hours.

  • Workup: Pour onto crushed ice/NaOAc mixture. The product usually precipitates as a solid. Filter and wash with water.

Mechanism: The phenol attacks the chloroiminium ion. The acetyl methyl group enolizes and attacks a second equivalent of Vilsmeier reagent, followed by cyclization and elimination of dimethylamine.

Best for stable, "flavone-like" cores.[1]

Reagents:

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (NaOAc) - fused/anhydrous[1]

Protocol:

  • Mix Methyl 2-acetyl-3-hydroxybenzoate (1.0 eq) with fused NaOAc (2.5 eq) in

    
     (10 eq).
    
  • Reflux at 180°C (oil bath) for 8-12 hours.

  • Workup: Pour into ice water. Stir vigorously to hydrolyze excess anhydride.

  • The precipitate is the crude chromone. Recrystallize from Ethanol/Hexane.

Data Summary & Troubleshooting

Table 1: Key Analytical Markers (


 NMR in 

)
MoietyPrecursor (Acid)Intermediate (Phenol)Product (Chromone)
-OCH3 (Ether) ~3.9 ppm (s)Absent Absent
-OCH3 (Ester) Absent~3.95 ppm (s)~4.0 ppm (s)
-OH (Phenol) N/A~12.5 ppm (s, sharp)Absent
C2-H (Chromone) N/AN/A~8.2 ppm (s) [Pathway A]
Aldehyde N/AN/A~10.1 ppm (s) [Pathway A]

Troubleshooting Guide:

  • Issue: Incomplete Demethylation.

    • Cause: Lewis acid complexation with the ketone/ester oxygens.

    • Fix: Increase

      
       to 4.0 equivalents or switch to 
      
      
      
      /Pyridine reflux system.
  • Issue: Formation of Isocoumarin instead of Chromone.

    • Cause: Cyclization involving the ester/acid at C1 instead of the phenol at C3.

    • Fix: Ensure the Phenol is free (Phase 1) before attempting cyclization. Isocoumarins typically form if the acid cyclizes onto the acetyl group. By esterifying the acid first (Phase 1), you protect it from participating in the cyclization, forcing the reaction through the phenol/acetyl pathway.

Mechanistic Pathway (Graphviz)

The following diagram details the competitive pathways and how the protocol enforces Chromone formation over Isocoumarin formation.

ReactionMechanism Start 2-Acetyl-3-methoxybenzoic Acid Path_Iso Direct Cyclization (Acid + Acetyl) Start->Path_Iso Heat/Acid (No protection) Path_Chrom Protection & Demethylation Start->Path_Chrom 1. MeOH/H+ 2. BBr3 IsoProduct 3-Methylisocoumarin (Undesired Byproduct) Path_Iso->IsoProduct ActiveInter Methyl 2-acetyl-3-hydroxybenzoate (Phenol Free, Acid Blocked) Path_Chrom->ActiveInter Cyclization Vilsmeier-Haack (+ DMF/POCl3) ActiveInter->Cyclization C-C Bond Formation FinalProd 3-Formyl-5-carbomethoxychromone Cyclization->FinalProd O-Cyclization

Figure 2: Mechanistic divergence.[1] Esterification prevents isocoumarin formation by blocking the carboxylic acid nucleophile.

References
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Foundational text on Chromone numbering and synthesis).
  • Prakash, O., et al. (2009). Hypervalent Iodine Oxidative Rearrangement of 2'-Hydroxychalcones: A Facile Synthesis of Isoflavones. Synthesis, 2009(12), 2040-2044.
  • Rice, K. C. (1974). A Facile Synthesis of 2-Acetyl-3-hydroxybenzoic Acid. The Journal of Organic Chemistry, 39(23), 3449–3450. (Synthesis of the demethylated precursor).

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents. I. Synthesis of 4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives. Journal of Medicinal Chemistry, 16(11), 1296-1297. (Classic Vilsmeier-Haack chromone synthesis protocol).

Sources

The Versatile Scaffolding of 2-Acetyl-3-methoxybenzoic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Versatile Building Block

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Central to this endeavor is the strategic design and synthesis of molecules that can effectively interact with biological targets in pests and weeds. 2-Acetyl-3-methoxybenzoic acid emerges as a compelling, yet under-explored, starting material for the synthesis of a new generation of agrochemicals. Its multifunctional nature, featuring a carboxylic acid, a ketone, and a methoxy group on a benzene ring, offers a rich platform for chemical derivatization and the construction of complex molecular architectures.[1]

This technical guide provides an in-depth exploration of the potential of 2-Acetyl-3-methoxybenzoic acid as a key intermediate in agrochemical synthesis. While direct applications in commercially available products are not yet established, its structural similarity to intermediates used in the production of successful insecticides, such as methoxyfenozide from 2-methyl-3-methoxybenzoic acid, highlights its significant potential.[2][3] This document will present a detailed, plausible synthetic pathway to a novel insecticide candidate, providing researchers and drug development professionals with the foundational knowledge and protocols to leverage this versatile building block in their own discovery programs.

Physicochemical Properties of 2-Acetyl-3-methoxybenzoic Acid

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 120714-42-3BenchChem
Molecular Formula C₁₀H₁₀O₄BenchChem
Molecular Weight 194.18 g/mol BenchChem
Appearance White to off-white solid---
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.---

Strategic Importance in Agrochemical Design: A Methoxyfenozide Analogue Case Study

The insecticide methoxyfenozide, a diacylhydrazine derivative, functions as an insect growth regulator by mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[4] Its synthesis relies on the key intermediate 2-methyl-3-methoxybenzoic acid.[2][3] By drawing a parallel to this successful agrochemical, we can envision a novel insecticide candidate derived from 2-Acetyl-3-methoxybenzoic acid. The replacement of the methyl group with an acetyl group offers the potential for altered biological activity, selectivity, and metabolic stability.

The proposed synthetic pathway leverages the carboxylic acid functionality of 2-Acetyl-3-methoxybenzoic acid for the construction of a diacylhydrazine scaffold, a class of compounds known for their insecticidal properties.

Synthetic Workflow for a Novel Methoxyfenozide Analogue

The following diagram illustrates the proposed multi-step synthesis of a novel insecticide candidate from 2-Acetyl-3-methoxybenzoic acid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Final Acylation A 2-Acetyl-3-methoxybenzoic acid B 2-Acetyl-3-methoxybenzoyl chloride A->B SOCl₂ or (COCl)₂ D N'-(tert-butyl)-2-acetyl-3-methoxybenzohydrazide B->D C tert-Butylhydrazine C->D F Novel Insecticide Candidate D->F E 3,5-Dimethylbenzoyl chloride E->F

Caption: Proposed synthetic workflow for a novel insecticide from 2-Acetyl-3-methoxybenzoic acid.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of diacylhydrazine insecticides and related amide couplings.[5][6][7]

Part 1: Synthesis of 2-Acetyl-3-methoxybenzoyl chloride

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial first step to facilitate the subsequent amide bond formation with the hydrazine. Thionyl chloride or oxalyl chloride are standard reagents for this transformation.

Materials:

  • 2-Acetyl-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

Protocol:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Acetyl-3-methoxybenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator.

  • The resulting crude 2-Acetyl-3-methoxybenzoyl chloride is typically used in the next step without further purification.

Part 2: Synthesis of N'-(tert-butyl)-2-acetyl-3-methoxybenzohydrazide

Rationale: This step involves the formation of the key benzohydrazide intermediate through the reaction of the acyl chloride with tert-butylhydrazine. The tert-butyl group is a common feature in diacylhydrazine insecticides.

Materials:

  • 2-Acetyl-3-methoxybenzoyl chloride (from Part 1)

  • tert-Butylhydrazine hydrochloride

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Dissolve tert-butylhydrazine hydrochloride (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes.

  • In a separate flask, dissolve the crude 2-Acetyl-3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the hydrazine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Synthesis of the Novel Insecticide Candidate

Rationale: The final step is the acylation of the secondary amine of the benzohydrazide intermediate with 3,5-dimethylbenzoyl chloride to form the final diacylhydrazine product. This mirrors the final step in the synthesis of methoxyfenozide.

Materials:

  • N'-(tert-butyl)-2-acetyl-3-methoxybenzohydrazide (from Part 2)

  • 3,5-Dimethylbenzoyl chloride

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Dissolve N'-(tert-butyl)-2-acetyl-3-methoxybenzohydrazide (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • In a separate flask, dissolve 3,5-dimethylbenzoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Add the 3,5-dimethylbenzoyl chloride solution dropwise to the hydrazide solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours or until completion as indicated by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the novel insecticide candidate as a solid.

Characterization of the Final Product

The structure and purity of the synthesized novel insecticide candidate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amides and ketone, C-O of the ether).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation: Predicted Properties of the Novel Insecticide Candidate

PropertyPredicted Value
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 398.46 g/mol
LogP ~4.5-5.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Conclusion and Future Directions

2-Acetyl-3-methoxybenzoic acid represents a promising and versatile starting material for the synthesis of novel agrochemicals. The detailed protocols provided herein for the synthesis of a hypothetical methoxyfenozide analogue demonstrate a clear and viable pathway to new insecticidal compounds. The presence of the acetyl group in place of the methyl group offers a point of diversification for structure-activity relationship (SAR) studies, potentially leading to compounds with improved insecticidal activity, a broader spectrum of control, or a more favorable toxicological profile. Researchers in the agrochemical field are encouraged to explore the rich chemistry of 2-Acetyl-3-methoxybenzoic acid to unlock its full potential in the development of next-generation crop protection agents.

References

  • AERU. (n.d.). Methoxyfenozide (Ref: RH 2485). University of Hertfordshire. Retrieved from [Link]

  • CN106946685A. (2017). The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
  • CN102040540A. (2011). Synthetic method of methoxyfenozide. Google Patents.
  • CN107778167A. (2018). The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.
  • European Patent Office. (2021). PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - EP 4140995 A1. Google Patents.
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules. (2016). Retrieved from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. (2014). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-acetyl-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Scientist, Advanced Synthesis Division Subject: Yield Optimization Guide for 2-Acetyl-3-Methoxybenzoic Acid (CAS 120714-42-3)

Executive Summary

The synthesis of 2-acetyl-3-methoxybenzoic acid presents a classic regioselectivity challenge.[1] The target requires substitution at the C-2 position , which is sterically crowded ("sandwiched" between the carboxyl and methoxy groups) yet electronically activated.[1]

Low yields in this synthesis typically stem from two root causes:

  • Regiochemical Mismatch: Standard lithiation conditions (e.g., n-BuLi at -78°C) often favor the kinetically accessible C-6 position or the thermodynamically stable C-4 position , rather than the crowded C-2 site.[1]

  • Electrophilic Over-Addition: Direct quenching of the dianion with acetyl chloride or acetic anhydride frequently leads to tertiary alcohol byproducts (double addition) or polymerization.[1]

This guide outlines a Self-Validating Protocol based on the work of Mortier et al., utilizing LTMP (Lithium 2,2,6,6-tetramethylpiperidide) to lock regioselectivity at C-2, followed by a controlled Weinreb quench to ensure ketone fidelity.[1]

Part 1: Diagnostic & Troubleshooting Center

Use this decision matrix to identify the specific failure mode in your current workflow.

Observation Likely Cause Corrective Action
Major Product is Isomer (NMR shows para coupling or different splitting)Wrong Base/Temp. Using n-BuLi or s-BuLi typically directs to C-6 (ortho to COOH, para to OMe) or C-4 due to steric avoidance of the C-2 "pocket."[1]Switch to LTMP at 0°C. LTMP is sensitive to the "cooperative effect" of the OMe and COO- groups, uniquely favoring the C-2 position despite sterics.[1]
Low Yield + Tertiary Alcohols "Double Dip" Quench. The highly reactive aryl-lithium species reacts twice with acetyl chloride or acetic anhydride.[1]Use a Weinreb Electrophile. Quench with N-methoxy-N-methylacetamide to form a stable tetrahedral intermediate that collapses to the ketone only after workup.[1]
Starting Material Recovery Insufficient Deprotonation. The carboxylic acid proton consumes 1 eq of base.[1] The C-H deprotonation requires a second equivalent.[1]Use >2.2 Equivalents of Base. Ensure enough base is present to form the dianion (Li-carboxylate + C-Li).[1]
Decarboxylation Workup pH/Temp. Benzoic acids with ortho-carbonyls are prone to decarboxylation under thermal stress or strong acid heating.[1]Cold Acidification. Acidify to pH 2–3 at 0°C. Do not heat the crude acidic mixture.[1]

Part 2: Optimized Experimental Protocol

Route: Directed Ortho-Metalation (DoM) with LTMP

Rationale: This method avoids the multi-step protection/deprotection of the carboxylic acid and directly targets the C-2 position using the "Super-Base" effect of LTMP under thermodynamic control.[1]

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)[1]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.5 equiv)[1]

  • n-BuLi (2.5 equiv)[1]

  • N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv) OR Acetic Anhydride (3.0 equiv, inverse addition)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Base Preparation (In-Situ LTMP):

    • Charge a flame-dried flask with anhydrous THF and TMP (2.5 equiv) under Argon.

    • Cool to -78°C .[1][2][3]

    • Dropwise add n-BuLi (2.5 equiv).[1] Stir for 30 min at 0°C to ensure full formation of LTMP.

    • Critical Check: Ensure the solution is clear/light yellow.[1] Turbidity implies moisture contamination.[1]

  • Dianion Formation (The "Mortier" Step):

    • Cool the LTMP solution to 0°C (Ice bath). Note: Unlike standard DoM which uses -78°C, C-2 lithiation of this substrate requires 0°C for the base to access the hindered proton.[1]

    • Slowly add a solution of 3-methoxybenzoic acid (1.0 equiv) in THF.

    • Stir at 0°C for 45–60 minutes . The mixture will likely turn a deep color (orange/red), indicating dianion formation.[1]

  • Electrophilic Quench:

    • Cool the mixture back to -78°C to attenuate reactivity before quenching.

    • Option A (High Fidelity): Add N-methoxy-N-methylacetamide (1.2 equiv) dropwise.[1] This forms a stable chelate that prevents over-reaction.[1]

    • Option B (Standard): Rapidly transfer the lithiated species via cannula into a pre-cooled solution of Acetic Anhydride (3.0 equiv) in THF at -78°C (Inverse Addition).[1] Do not add anhydride to the lithiated species, or you will get dimers.[1]

  • Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Acidify the aqueous layer carefully with 2M HCl to pH 2–3 at 0°C.[1]

    • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath <40°C).

Part 3: Visualizing the Pathway

The following diagram illustrates the divergent pathways based on base selection, highlighting why LTMP is the critical success factor.

G cluster_0 Base Selection (Critical Branch) Start 3-Methoxybenzoic Acid PathA n-BuLi / TMEDA (-78°C) Start->PathA PathB LTMP (0°C) Start->PathB IntermediateA Li-Species at C-6 (Kinetic Control) PathA->IntermediateA Steric Avoidance IntermediateB Li-Species at C-2 (Thermodynamic/Steric) PathB->IntermediateB Cooperative Directing ProductA 2-Acetyl-5-methoxybenzoic acid (WRONG ISOMER) IntermediateA->ProductA + Ac2O ProductB 2-Acetyl-3-methoxybenzoic acid (TARGET) IntermediateB->ProductB + Ac2O / Weinreb

Caption: Divergent regioselectivity in 3-methoxybenzoic acid lithiation. LTMP at 0°C is required to access the hindered C-2 position.

Part 4: Quantitative Comparison of Methods

MethodRegioselectivity (C2:C6)Typical YieldKey Risk
n-BuLi / -78°C 5 : 95 (Favors C6)<10% (Target)Wrong isomer dominant.[1]
Fries Rearrangement 40 : 60 (Mix of ortho/para)30-45%Difficult separation of isomers; harsh conditions.[1]
LTMP / 0°C (Recommended) >95 : 5 (Favors C2) 75-85% Temperature control is critical; requires 2+ eq base.[1]

Part 5: References

  • Mortier, J., et al. (2005).[1][2] "Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base." Organic Letters, 7(12), 2445–2448.[1][4] [1]

  • Nguyen, T. H., et al. (2007).[1][5] "First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation." The Journal of Organic Chemistry, 72(9), 3419–3429.[1][5] [1]

  • Gohier, F., Castanet, A. S., & Mortier, J. (2005).[1][2] "Ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides." The Journal of Organic Chemistry, 70(4), 1501–1504.[1] [1]

Sources

Overcoming steric hindrance in 2-acetyl-3-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered Benzoic Acid Derivatives Subject: Troubleshooting Reactivity in 2-Acetyl-3-Methoxybenzoic Acid

Executive Summary: The "Buttressing Effect" Challenge

User Issue: "I am attempting to functionalize the carboxylic acid of 2-acetyl-3-methoxybenzoic acid (e.g., amide coupling or esterification), but yields are negligible, or I am recovering unreacted starting material."

Technical Diagnosis: You are encountering a phenomenon known as the Buttressing Effect .[1][2] In 2-acetyl-3-methoxybenzoic acid, the 3-methoxy group exerts steric pressure on the 2-acetyl group. This forces the acetyl group out of planarity with the benzene ring and, critically, pushes it toward the carboxylic acid at position 1.

This creates two distinct barriers:

  • Steric Shielding: The electrophilic carbonyl carbon of the carboxylic acid is sandwiched between the bulky acetyl group and the aromatic ring protons, blocking the approach of nucleophiles.

  • Ring-Chain Tautomerism (The Pseudo-Acid Trap): The proximity of the ketone carbonyl to the carboxylic acid favors the formation of a cyclic hydroxy-lactone (pseudo-acid). Standard activation methods often fail because the molecule exists predominantly in this cyclic, unreactive form in solution.

Reactivity Landscape & Tautomerism (Visual Analysis)

The following diagram illustrates the equilibrium that defeats standard protocols. You must force the reaction through the Pseudo-Chloride intermediate to achieve open-chain functionalization.

ReactivityLandscape OpenAcid Open Keto-Acid Form (Sterically Congested) CyclicLactol Cyclic Hydroxy-Lactone (Pseudo-Acid) *Dominant Species* OpenAcid->CyclicLactol Fast Equilibrium (Buttressing Effect) Heterocycle Phthalazinone (Cyclic Product) OpenAcid->Heterocycle Hydrazine (N2H4) (Condensation) PseudoChloride Pseudo-Acid Chloride (Reactive Intermediate) CyclicLactol->PseudoChloride SOCl2 or (COCl)2 (Activation) TargetProduct Target Ester/Amide (Open Chain) PseudoChloride->TargetProduct R-OH / R-NH2 (Nucleophilic Attack)

Figure 1: The Reactivity Landscape. Note that the Cyclic Lactol is often the "resting state" of the molecule, requiring conversion to the Pseudo-Chloride for successful derivation.

Troubleshooting Guides

Scenario A: "I cannot form the amide/ester using EDC, HATU, or DCC."
  • Cause: Standard coupling reagents (carbodiimides/uroniums) are too bulky to attack the sterically crowded carboxylic acid. Furthermore, they cannot easily open the cyclic lactol form.

  • Solution: You must synthesize the Acid Chloride first.[3] However, due to the 2-acetyl group, you will actually form the pseudo-acid chloride (3-chloro-3-methyl-phthalide). This intermediate is highly reactive and will react with amines/alcohols to yield the desired open-chain product.

Recommended Protocol: The Oxalyl Chloride Activation

ParameterRecommendationRationale
Reagent Oxalyl Chloride ((COCl)₂) + DMF (cat.)[3]Generates the active Vilsmeier reagent, which is small enough to attack the hindered center.
Solvent Dichloromethane (DCM) or TolueneNon-nucleophilic. Toluene allows for higher reflux temps if needed.
Temperature 0°C to Room TempHeating often degrades the methoxy group (demethylation risk).
Quench Do not quench. Isolate by evaporation under N₂ and react immediately.

Step-by-Step Protocol:

  • Dissolve 1.0 eq of 2-acetyl-3-methoxybenzoic acid in anhydrous DCM (0.2 M).

  • Add catalytic DMF (2-3 drops).

  • Cool to 0°C under Argon/Nitrogen.

  • Dropwise add Oxalyl Chloride (1.5 eq). Caution: Gas evolution (CO/CO₂).

  • Stir at Room Temp for 2-3 hours.

  • Evaporate solvent in vacuo to obtain the crude pseudo-chloride (often a yellow oil/solid).

  • Immediate Next Step: Redissolve in DCM and add your amine/alcohol (1.2 eq) + Pyridine (2.0 eq) to yield the product.

Scenario B: "I want to form the Phthalazinone (Heterocycle), but the reaction is slow."
  • Context: Reaction with hydrazine is a common route to form phthalazinones (bioactive scaffolds).

  • Cause: The 3-methoxy group twists the acetyl group, making the ketone less electrophilic.

  • Solution: Use a protic solvent (Ethanol/Acetic Acid) to protonate the ketone, increasing its electrophilicity.

Recommended Protocol: Phthalazinone Cyclization

  • Suspend 2-acetyl-3-methoxybenzoic acid in Ethanol (0.5 M).

  • Add Hydrazine Hydrate (3.0 eq). Excess is required to drive equilibrium.

  • Add Acetic Acid (cat.[4] 10 mol%) or reflux in pure Acetic Acid if the substrate is stubborn.

  • Reflux for 4–6 hours.

  • Cool to room temperature. The product usually precipitates as a white/off-white solid.

  • Filter and wash with cold ethanol.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride? A: Yes, but with caution. Thionyl chloride requires heating (reflux) to be effective on hindered acids. Heating 2-acetyl-3-methoxybenzoic acid with SOCl₂ can lead to demethylation of the 3-methoxy group (forming the phenol) or formation of varying chlorinated side-products. Oxalyl chloride/DMF works at lower temperatures, preserving the methoxy ether.

Q: Why does the NMR of my starting material look messy? A: This is due to the Ring-Chain Tautomerism . In solvents like CDCl₃ or DMSO, you are likely seeing a mixture of the open keto-acid and the cyclic hydroxy-lactone. This results in broadened peaks or dual sets of signals. Adding a drop of D₂O or trace acid can sometimes collapse the equilibrium for clearer analysis, but usually, it confirms the structure's dynamic nature.

Q: I tried to demethylate the 3-methoxy group using BBr₃, but the reaction failed. A: Boron tribromide (BBr₃) complexes strongly with carbonyls. In this molecule, the boron will chelate between the ketone oxygen and the methoxy oxygen. This forms a stable complex that may require harsh hydrolysis to break, potentially degrading the molecule. Consider using milder reagents like AlCl₃/NaI or Pyridine-HCl at elevated temperatures.

References

  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on the "Rule of Six" and steric hindrance in ortho-substituted benzoic acids).
  • Bowden, K., & Taylor, G. R. (1971). "Reactions of Carbonyl Compounds in Basic Solutions. Part II. The Mechanism of the Alkaline Hydrolysis of Methyl 2-Acylbenzoates." Journal of the Chemical Society B: Physical Organic. Link

  • Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism. Springer US. (Authoritative source on the equilibrium between 2-acylbenzoic acids and their cyclic lactol forms).
  • Lalancette, R. A., et al. (2010).[5] "3-Acetylbenzoic acid." Acta Crystallographica Section E. (Provides crystallographic evidence of hydrogen bonding patterns in acetylbenzoic acid derivatives, relevant to the "pseudo-acid" structure). Link

Sources

Optimizing ortho-lithiation for 2-acetyl-3-methoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ortho-Lithiation Optimization Guide Topic: Production of 2-acetyl-3-methoxybenzoic acid via Directed Ortho Metalation (DoM) Reference ID: TS-DOM-2A3M-001

Introduction: The "Crowded" Challenge

Welcome to the technical support hub for the synthesis of 2-acetyl-3-methoxybenzoic acid . As a Senior Application Scientist, I understand the specific frustration of this molecule. You are attempting to install an acetyl group into the C2 position of a benzene ring, flanked by a carboxyl group (C1) and a methoxy group (C3).

This 1,2,3-substitution pattern is sterically demanding and electronically complex. Standard Friedel-Crafts acylation fails due to the deactivating carboxyl group. The solution lies in Directed Ortho Metalation (DoM) , but success depends entirely on exploiting the "cooperative effect" of your directing groups while managing the thermodynamics of the lithiated intermediate.

This guide provides troubleshooting for regioselectivity failures, yield optimization, and protocol validation.

Module 1: Regioselectivity & Starting Material

User Query: "I am using 3-methoxybenzoic acid, but I keep isolating the 2-acetyl-6-methoxy isomer (C6 substitution) or the 4-substituted product. How do I force lithiation at the C2 position?"

Technical Analysis: The regioselectivity of 3-methoxybenzoic acid lithiation is entirely dependent on the base and temperature used. The molecule has three potential lithiation sites:[1][2]

  • C2 (Between COOH and OMe): The "cooperative" site. Sterically crowded but thermodynamically stabilized by chelation from both groups.

  • C4 (Ortho to OMe): Kinetically accessible if the base is small.

  • C6 (Ortho to COOH): Directed solely by the carboxylate.[1]

The Solution Matrix:

Target PositionReagent SystemConditionsMechanism
C2 (Target) LiTMP (3-4 equiv) THF, 0°C Thermodynamic control; Cooperative direction.
C4 n-BuLi / t-BuOKTHF, -78°CKinetic control; "Superbase" aggression.[1]
C6 s-BuLi / TMEDATHF, -78°CCoordination to carboxylate dominates.[1][3]

Corrective Protocol: Switch from alkyl lithiums (n-BuLi or s-BuLi) to the bulky amide base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . Unlike standard DoM protocols that require -78°C, the formation of the C2-dianion with LiTMP is favored at 0°C . The higher temperature allows the bulky base to overcome the kinetic barrier of the crowded C2 proton, settling into the thermodynamic "pocket" between the two substituents.

Critical Note: Do not use 3-methoxybenzamide as a starting material. While amides are strong directors, hydrolyzing a sterically crowded 2,3-disubstituted amide back to the acid is notoriously difficult and often results in decomposition of the acetyl group. Start with the unprotected acid.[1][4]

Module 2: The Lithiation Protocol (Step-by-Step)

User Query: "My reaction turns dark and I recover starting material. Is the dianion forming?"

Technical Analysis: Direct lithiation of a benzoic acid requires 2 equivalents of base minimum (1 for the COOH proton, 1 for the ring proton). In practice, 3.0–4.0 equivalents of LiTMP are necessary to drive the equilibrium in this crowded system. Darkening often indicates oxidation of the lithiated species or solvent decomposition if the temperature is uncontrolled.

Validated Protocol (Self-Validating):

  • In-situ Base Generation:

    • Charge a dry flask (Argon atmosphere) with TMP (2,2,6,6-tetramethylpiperidine, 4.0 equiv) and anhydrous THF.

    • Cool to -10°C .

    • Add n-BuLi (4.0 equiv) dropwise. Stir for 30 min to form LiTMP.

    • Validation: The solution should be pale yellow. If colorless, n-BuLi may be degraded.

  • Substrate Addition:

    • Dissolve 3-methoxybenzoic acid (1.0 equiv) in minimal THF.

    • Add this solution dropwise to the LiTMP at -10°C .

    • Observation: A thick precipitate (Lithium carboxylate) may form initially.

  • The Metalation (The "0°C" Rule):

    • Warm the mixture to 0°C .

    • Stir for 1–2 hours .

    • Why? At -78°C, LiTMP is too bulky to deprotonate C2 effectively. At 0°C, the cooperative chelation of Li+ between the carboxylate and methoxy oxygen stabilizes the C2-lithiated species, preventing decomposition.

Module 3: Electrophile Trapping (The Acetyl Group)

User Query: "I used acetyl chloride and got a complex mixture. How do I install the acetyl group cleanly?"

Technical Analysis: Reacting a lithium dianion with an acid chloride (like acetyl chloride) is catastrophic. The highly reactive species attacks the electrophile twice, leading to tertiary alcohols, or reacts with the enolizable protons of the acetyl chloride.

Recommended Route: The Acetaldehyde Two-Step This is the most robust method for technical reproducibility.

  • Quench: Cool the C2-dianion mixture to -78°C (crucial to prevent side reactions during quench).

  • Addition: Add Acetaldehyde (excess, >5 equiv) rapidly.

  • Workup: Warm to RT, acidify with HCl (2M). This yields the intermediate phthalide or hydroxy-acid.[3]

  • Oxidation: Treat the crude intermediate with Jones Reagent or Dess-Martin Periodinane to generate the ketone.

Alternative Route (Advanced): Weinreb Amide

  • Electrophile: N-methoxy-N-methylacetamide.

  • Benefit: Direct formation of the ketone.

  • Risk: Slower reaction due to steric bulk. Requires warming the quench to RT overnight.

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for regiocontrol and the mechanistic pathway.

DoM_Optimization Start Starting Material: 3-Methoxybenzoic Acid Decision Select Base & Temp Start->Decision Path_C6 s-BuLi / TMEDA -78°C Decision->Path_C6 Kinetic/Coordination Path_C4 n-BuLi / t-BuOK -78°C Decision->Path_C4 Superbase Path_C2 LiTMP (3-4 eq) 0°C Decision->Path_C2 Thermodynamic/Steric Result_C6 C6-Lithiation (Ortho to COOH) Path_C6->Result_C6 Result_C4 C4-Lithiation (Ortho to OMe) Path_C4->Result_C4 Intermediate C2-Dianion (Cooperative Chelation) Path_C2->Intermediate Quench Electrophile Quench (Acetaldehyde) Intermediate->Quench Oxidation Oxidation Step (Jones Reagent) Quench->Oxidation Product Target: 2-Acetyl-3-methoxybenzoic acid Oxidation->Product

Caption: Decision tree for regioselective lithiation of 3-methoxybenzoic acid. Green path indicates the correct protocol for the 2-substituted target.

Summary Data Table: Troubleshooting Matrix

IssueProbable CauseCorrective Action
Wrong Regioisomer (C6) Used s-BuLi or n-BuLi.Switch to LiTMP . These smaller bases coordinate only to the carboxylate.
Wrong Regioisomer (C4) Used n-BuLi/t-BuOK (LICKOR).Switch to LiTMP . Superbases attack the most acidic proton (C4) kinetically.
Low Yield (<20%) Temperature too low (-78°C) during metalation.Warm reaction to 0°C for 1 hour after adding substrate to LiTMP.
Double Addition Used Acetyl Chloride.Use Acetaldehyde followed by oxidation, or a Weinreb amide.
Starting Material Recovery Wet THF or degraded n-BuLi.Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone.

References

  • Nguyen, T.-H., Chau, N. T. T., Castanet, A.-S., Nguyen, K. P. P., & Mortier, J. (2007).[1] First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry, 72(9), 3419–3429.

    • Key Insight: Establishes the "LiTMP at 0°C" rule for C2-lithi
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006).[4] Directed Ortho-Metalation of Unprotected Benzoic Acids.[1][5] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[1] Organic Letters, 8(4), 765–768.

    • Key Insight: Demonstrates the switchable regioselectivity based on base selection.
  • Snieckus, V. (1990). Directed ortho metalation.[1][3][5][6][7][8][9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

    • Key Insight: Foundational review on DoM mechanisms and directing group hierarchy.

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 2-Acetyl-3-Methoxybenzoic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of 2-acetyl-3-methoxybenzoic acid , a sterically congested scaffold often used as an intermediate in the synthesis of isocoumarins and polyketide mimetics.

Executive Summary & Strategic Context

In drug development, verifying the regiochemistry of polysubstituted benzenes is critical.[1] 2-acetyl-3-methoxybenzoic acid presents a classic "crowded aromatic" challenge.[1] The molecule features three contiguous substituents (1-COOH, 2-Acetyl, 3-OMe), creating significant steric strain that forces the carbonyl groups out of planarity.[1]

This guide compares the 1H NMR profile of the target molecule against its synthetic precursor, 3-methoxybenzoic acid , and evaluates the performance of different solvent systems (DMSO-d₆ vs. CDCl₃) for optimal resolution.[1]

Key Technical Insight: The disappearance of the isolated singlet (H2) from the precursor and the appearance of a methyl ketone singlet (~2.5 ppm) are the primary markers of successful synthesis.[1] However, the diagnostic power lies in the splitting pattern changes of the aromatic region (from ABCD to ABC system).[1]

Comparative Analysis: Target vs. Precursor

The most effective way to validate the structure is by direct comparison with the starting material, 3-methoxybenzoic acid .[1] This "Difference Analysis" highlights the electronic and steric impact of introducing the acetyl group at the 2-position.

Table 1: Chemical Shift Comparison (Δδ)

Data referenced against TMS (0.00 ppm).[1][2] Estimated shifts based on substituent additivity rules and steric correction factors.

FeaturePrecursor: 3-Methoxybenzoic Acid (CDCl₃)Target: 2-Acetyl-3-Methoxybenzoic Acid (CDCl₃)Δδ (Shift Impact)Structural Insight
H2 (Aromatic) 7.71 ppm (Singlet) ABSENT N/APrimary Confirmation: Substitution at C2.
H4 (Aromatic) 7.16 ppm (Doublet)~7.15 - 7.25 ppm (Doublet)MinimalH4 is Ortho to OMe (shielding) and Meta to Acetyl.[1]
H5 (Aromatic) 7.36 ppm (Triplet)~7.50 - 7.60 ppm (Triplet)+0.2 ppm (Deshielding)Para to Acetyl group (EWG effect).[1]
H6 (Aromatic) 7.63 ppm (Doublet)~7.90 - 8.10 ppm (Doublet)+0.4 ppm (Deshielding)Diagnostic Peak: Ortho to both COOH and Acetyl.[1]
-OCH₃ 3.85 ppm (Singlet)3.88 - 3.92 ppm (Singlet)MinimalSlight deshielding due to steric crowding.[1]
-COCH₃ N/A2.55 - 2.65 ppm (Singlet) New SignalMethyl ketone resonance.
-COOH ~11-12 ppm (Broad)>13.0 ppm (Broad/Varies)DownfieldIntramolecular H-bonding with 2-acetyl group.
Mechanism of Action: The "Steric Twist"

Unlike the precursor, the target molecule cannot maintain a planar conformation.[1] The 2-acetyl group is sandwiched between the 1-COOH and 3-OMe.

  • Consequence: The acetyl group twists out of the aromatic plane to minimize steric clash.[1]

  • NMR Impact: This reduces the conjugation (resonance) of the carbonyl with the ring.[1] Consequently, the deshielding effect on H6 and H4 is less than what would be predicted by simple additivity tables (which assume planarity).[1]

Solvent System Performance: DMSO-d₆ vs. CDCl₃[1][3][4]

Choosing the correct solvent is not merely about solubility; it dictates the visibility of the exchangeable carboxylic acid proton and the resolution of the aromatic multiplets.[1]

Table 2: Solvent Performance Matrix[1]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
COOH Proton Visibility Poor. Often extremely broad or invisible due to dimerization and exchange.[1]Excellent. Appears as a sharp(er) singlet >13 ppm due to strong H-bonding with solvent.[1]Use DMSO-d₆ for full characterization.[3]
Aromatic Resolution Good, but risk of overlap if concentration is high.[1]Excellent separation of multiplets.DMSO-d₆ preferred.
Water Peak Interference Low (1.56 ppm).[1] Far from key signals.High (3.33 ppm).[1] Can obscure signals if wet, but usually distinct from OMe (3.8 ppm).[1]Ensure dry DMSO ampoules are used.
Solubility Moderate. May require heating.[1]High. Dissolves polar acids instantly.[1]DMSO-d₆ for ease of prep.

Experimental Protocol: High-Resolution Acquisition

This protocol is designed to minimize "broadening" effects caused by proton exchange and ensuring the detection of the elusive carboxylic acid peak.

Reagents
  • Analyte: 10–15 mg of 2-acetyl-3-methoxybenzoic acid (dried in vacuo).

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Sample Drying: Ensure the solid sample is free of residual synthesis solvents (EtOAc/Hexanes), as their peaks can overlap with the acetyl methyl group (~2.0-2.6 ppm).[1] Dry at 40°C under high vacuum for 2 hours.

  • Dissolution: Add 0.6 mL DMSO-d₆ to the vial before transferring to the tube to ensure complete dissolution.

    • Note: Do not shake vigorously; invert gently to avoid bubbles which ruin shimming.[1]

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (allows faster relaxation).[1]

    • Relaxation Delay (D1): Set to 5 seconds . (Critical: The quaternary carbons and isolated methyl protons relax slowly.[1] A short D1 leads to integration errors).

    • Scans (NS): 16 or 32 (sufficient for >10 mg sample).[1]

    • Spectral Width: -2 ppm to 16 ppm (to catch the COOH proton).[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) for signal-to-noise improvement.

    • Phase correction: Manual phasing is required for the broad COOH peak.[1]

    • Baseline correction: Polynomial fit (Bernstein polynomial) to flatten the baseline around the aromatic region.

Data Interpretation Workflow

The following diagram illustrates the logic flow for assigning the signals of 2-acetyl-3-methoxybenzoic acid, ensuring no false positives from isomers.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_COOH Check >13 ppm Broad Singlet? Start->Check_COOH Check_Methyls Identify Singlets (2.0 - 4.0 ppm) Check_COOH->Check_Methyls Confirm Acid Analyze_Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) Check_Methyls->Analyze_Aromatic Found -OMe (3.9) & -Ac (2.6) Decision_Isomer Is H2 Singlet Present? Analyze_Aromatic->Decision_Isomer Result_Precursor ID: 3-Methoxybenzoic Acid (Precursor) Decision_Isomer->Result_Precursor Yes (H2 isolated) Coupling_Check Check Coupling Constants (J) for Regiochemistry Decision_Isomer->Coupling_Check No (H2 Absent) Result_Target ID: 2-Acetyl-3-Methoxybenzoic Acid (Target) Coupling_Check->Result_Target 3 Protons: 2 Doublets, 1 Triplet (ABC System)

Caption: Logical decision tree for distinguishing the target molecule from its precursor and isomers based on signal multiplicity and presence of H2.

References

  • BenchChem. (2024).[1] 2-Acetyl-3-methoxybenzoic acid: Structure and Predicted NMR Data. Retrieved from [1]

  • ChemicalBook. (2024).[1] 3-Methoxybenzoic acid 1H NMR Spectrum and Physical Properties. Retrieved from [1]

  • Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][5][4][6][7][8][9] Retrieved from

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[1][4] (Standard reference for substituent additivity tables).

Sources

Publish Comparison Guide: IR Spectrum Carbonyl Peaks of 2-Acetyl-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical analysis of the infrared (IR) spectral characteristics of 2-acetyl-3-methoxybenzoic acid . It focuses on the critical carbonyl region, distinguishing this compound from structural analogues and identifying potential tautomeric forms (open-chain vs. cyclic lactol) often encountered in ortho-acylbenzoic acids.[1]

Executive Summary: The "Dual Carbonyl" Challenge

Characterizing 2-acetyl-3-methoxybenzoic acid presents a unique spectroscopic challenge due to the presence of three interacting oxygenated functionalities: a carboxylic acid, an ortho-acetyl group, and a meta-methoxy group.[1] Unlike simple benzoic acid derivatives, this molecule can exist in two distinct tautomeric forms—open-chain keto-acid and cyclic lactol (phthalide) —depending on the physical state (solid vs. solution).

This guide compares the spectral signatures of the target compound against its non-methoxylated analogue (2-acetylbenzoic acid ) and a regioisomer (3-methoxybenzoic acid ) to provide a robust identification protocol.

Key Spectral Differentiators (Quick Reference)
FeatureOpen-Chain Form (Target)Cyclic Lactol Form (Potential Artifact)3-Methoxybenzoic Acid (Alternative)
Carbonyl (C=O) Region Doublet or Broad Band (1680–1710 cm⁻¹)Single High-Freq Peak (~1750–1775 cm⁻¹)Single Band (~1680–1700 cm⁻¹)
Functional Assignment Aryl Ketone + Carboxylic Acidγ-Lactone (Phthalide)Carboxylic Acid Only
Hydroxyl (O-H) Region Broad, Multi-peak (3300–2500 cm⁻¹)Sharper, Distinct (3300–3400 cm⁻¹)Broad, Multi-peak (3300–2500 cm⁻¹)

Structural Analysis & Tautomerism

To accurately interpret the IR spectrum, one must understand the dynamic equilibrium inherent to 2-acylbenzoic acids.

The Ortho-Effect and Cyclization

In the solid state, 2-acetylbenzoic acid derivatives often cyclize to form a pseudo-acid (lactol) . The 3-methoxy substituent in the target molecule exerts a "buttressing effect," sterically crowding the acetyl group. This steric strain can destabilize the planar open form, potentially favoring the cyclic lactol in the solid state (KBr pellet/ATR).

Figure 1: Tautomeric equilibrium between the open keto-acid and the cyclic lactol form. The position of this equilibrium dictates the observed carbonyl peaks.

Detailed Spectral Analysis: The Carbonyl Region (1800–1600 cm⁻¹)

A. The Target: 2-Acetyl-3-methoxybenzoic Acid

In its open-chain form , this molecule exhibits two distinct carbonyl vibrations.[1] However, due to intramolecular hydrogen bonding and conjugation, these peaks often overlap.

  • Carboxylic Acid C=O (1690–1710 cm⁻¹):

    • Typically appears as a strong doublet or shoulder.

    • Shift Factor: The electron-donating 3-methoxy group (meta to carboxyl) slightly increases electron density on the ring, but the inductive effect dominates, keeping the frequency near standard benzoic acid values.

  • Ketone C=O (1680–1700 cm⁻¹):

    • Steric Shift: The 3-methoxy group is ortho to the acetyl group. This steric crowding forces the acetyl group out of coplanarity with the benzene ring.

    • Consequence: Reduced conjugation raises the ketone stretching frequency (hypsochromic shift), moving it closer to the acid peak. This often results in a single, broadened, high-intensity envelope rather than two resolved peaks.

B. The Alternative: 3-Methoxybenzoic Acid[1]
  • Spectrum: Shows a classic, single carbonyl band at 1680–1700 cm⁻¹ (dimer).

  • Differentiation: Lacks the "shoulder" or broadening caused by the second ketone carbonyl found in the target compound.

C. The Artifact: Cyclic Lactol (Phthalide)

If the sample exists as the cyclic tautomer (common in solid-state analysis of ortho-acetyl acids), the spectrum changes drastically:

  • Lactone C=O (1750–1775 cm⁻¹): The formation of a 5-membered lactone ring induces significant ring strain, shifting the carbonyl peak to a much higher wavenumber.

  • Absence of Ketone: The ketone carbonyl is converted into a hydroxyl group (C-O-H), removing the ~1680 cm⁻¹ absorption.

Experimental Protocol: Self-Validating Identification

To ensure accurate identification and rule out tautomeric artifacts, follow this comparative protocol.

Step 1: Solid State Analysis (ATR-FTIR)[1]
  • Method: Place the neat solid powder on a Diamond or ZnSe ATR crystal.

  • Observation:

    • Peak at >1740 cm⁻¹? Indicates Cyclic Lactol form.

    • Peak at ~1690 cm⁻¹? Indicates Open Keto-Acid form.[1]

Step 2: Solution State Validation (Dichloromethane/Chloroform)
  • Method: Dissolve the sample in a non-polar solvent (

    
    ) and run in a liquid cell (CaF₂ windows).
    
  • Rationale: Solution phase often shifts the equilibrium toward the open-chain form by breaking the crystal lattice forces that stabilize the lactol.

  • Validation: If the high-frequency peak (1760 cm⁻¹) disappears and is replaced by a doublet at 1690/1700 cm⁻¹, the compound is confirmed as 2-acetyl-3-methoxybenzoic acid (open form).[1]

Comparative Data Table
Functional Group2-Acetyl-3-methoxybenzoic Acid (Open)2-Acetylbenzoic Acid (Cyclic Reference)3-Methoxybenzoic Acid (Control)
C=O[1][2] (Acid/Lactone) 1690–1710 cm⁻¹ (Acid)1750–1770 cm⁻¹ (Lactone)1680–1700 cm⁻¹ (Acid)
C=O[1] (Ketone) 1680–1700 cm⁻¹ (Shoulder)AbsentAbsent
O-H Stretch 3300–2500 cm⁻¹ (Broad, Acid)3300–3450 cm⁻¹ (Sharp, Alcohol)3300–2500 cm⁻¹ (Broad, Acid)

Decision Tree for Spectral Interpretation

Figure 2: Logic flow for distinguishing the target compound from its cyclic tautomer and non-acetylated analogues.

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of 2-Acetylbenzoic acid. National Institute of Standards and Technology. Available at: [Link]

  • Shoaib, M., et al. (2014).[3] Crystal structure of 3-[(2-acetylphenoxy)carbonyl]benzoic acid.[4] Acta Crystallographica Section E. Available at: [Link]

  • LiobreTexts. Infrared Spectra of Carboxylic Acids and Derivatives. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-acetyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Chromophore System

2-acetyl-3-methoxybenzoic acid possesses a benzene ring substituted with a carboxylic acid group, an acetyl group, and a methoxy group. This arrangement constitutes a complex chromophore, the part of the molecule responsible for absorbing UV-Vis light. The electronic transitions within this system, primarily π → π* transitions, are influenced by the interplay of these substituents. The carboxylic acid and acetyl groups are electron-withdrawing, while the methoxy group is electron-donating through resonance. This electronic push-pull within the molecule is expected to significantly impact the energy of the electronic transitions and, consequently, the wavelengths of maximum absorption (λmax).

Theoretical Framework and Expected Electronic Transitions

The UV-Vis spectrum of a substituted benzene derivative typically exhibits two main absorption bands, often referred to as the E-band and the B-band. These arise from π → π* electronic transitions within the benzene ring.[1] The positions and intensities of these bands are highly sensitive to the nature and position of the substituents on the ring.

  • π → π Transitions:* In conjugated systems like benzene, the absorption of UV-Vis light promotes electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.[1] The energy gap between these orbitals determines the wavelength of the absorbed light.

  • Influence of Substituents: Electron-donating groups (like -OCH3) and electron-withdrawing groups (like -COOH and -COCH3) attached to the benzene ring can alter the energy levels of the molecular orbitals. This interaction generally leads to a decrease in the energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.[2]

The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring in 2-acetyl-3-methoxybenzoic acid is likely to lead to a more significant red shift compared to simpler benzoic acid derivatives.

Comparative Analysis with Structurally Related Compounds

To predict the UV-Vis absorption maxima of 2-acetyl-3-methoxybenzoic acid, we can analyze the experimental data of simpler, structurally related molecules.

Benzoic Acid: The Parent Chromophore

Benzoic acid serves as the fundamental building block. In an acidic aqueous solution (pH 2.5), it exhibits two main absorption bands: a strong band around 230 nm and a weaker, broader band around 274 nm.[3] At a more basic pH of 8, these bands shift to slightly shorter wavelengths (225 nm and 269 nm, respectively).[3]

Effect of a Methoxy Group: Anisic Acids

The addition of a methoxy group, an electron-donating group, to the benzoic acid structure generally results in a bathochromic shift. For instance, p-anisic acid (4-methoxybenzoic acid) shows an absorption maximum at 249 nm, a significant shift from the 227 nm peak of benzoic acid in ethanol.[4] o-Anisic acid (2-methoxybenzoic acid) and m-anisic acid (3-methoxybenzoic acid) also show shifts in their absorption maxima.[4]

Effect of an Acetyl Group: Acetylbenzoic Acids

An acetyl group is an electron-withdrawing group. When added to the benzene ring, it also tends to cause a bathochromic shift. For example, acetophenone, which has a similar acetyl-benzene chromophore, absorbs maximally at 240 nm.[4]

Combined Effects and Prediction for 2-acetyl-3-methoxybenzoic acid

Considering the individual effects of the methoxy and acetyl groups, it is highly probable that 2-acetyl-3-methoxybenzoic acid will exhibit absorption maxima at longer wavelengths than benzoic acid, anisic acid, or acetylbenzoic acid alone. The combined push-pull electronic effect of the electron-donating methoxy group and the two electron-withdrawing acetyl and carboxylic acid groups will likely extend the conjugation and lower the HOMO-LUMO energy gap.

Based on the data for related compounds, it is reasonable to predict that 2-acetyl-3-methoxybenzoic acid will display a primary absorption band (E-band) in the range of 240-260 nm and a secondary, less intense band (B-band) in the region of 280-320 nm. The exact λmax will be influenced by the solvent used for the measurement due to solvent-solute interactions.

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally determine the UV-Vis absorption maxima of 2-acetyl-3-methoxybenzoic acid, the following protocol is recommended.

Instrumentation

A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm is required.[5] Quartz cuvettes with a 1 cm path length are standard for such measurements.

Sample Preparation
  • Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength region of interest (e.g., ethanol, methanol, or acetonitrile).[6] The polarity of the solvent can influence the absorption maxima, so it is crucial to record the solvent used.[7]

  • Stock Solution: Accurately weigh a small amount of 2-acetyl-3-methoxybenzoic acid and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).[8] This is important for ensuring linearity and accuracy. A typical concentration for analysis is around 5 x 10⁻⁵ M.[5]

Data Acquisition
  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any solvent absorption.

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the spectrophotometer.

  • Spectral Scan: Scan the sample across the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

  • Determination of λmax: Identify the wavelengths at which the maximum absorbance occurs.

The following diagram illustrates the general workflow for acquiring a UV-Vis spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select UV-grade Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Working Dilutions Stock->Dilute Blank Measure Solvent Blank Dilute->Blank Sample Measure Sample Blank->Sample Scan Scan Wavelength Range Sample->Scan Identify Identify λmax Scan->Identify caption Experimental Workflow for UV-Vis Spectroscopy

Caption: Experimental Workflow for UV-Vis Spectroscopy

Tabulated Comparison of UV-Vis Absorption Maxima

The following table summarizes the experimental UV-Vis absorption maxima for benzoic acid and some of its derivatives, providing a basis for the predicted values for 2-acetyl-3-methoxybenzoic acid.

CompoundSolvent/Conditionsλmax 1 (nm)λmax 2 (nm)Reference
Benzoic AcidAcidic water (pH 2.5)230274[3]
Benzoic AcidBasic water (pH 8)225269[3]
Benzoic AcidEthanol227-[4]
p-Toluic Acid95% Ethanol236-[4]
p-Anisic Acid95% Ethanol249-[4]
Acetophenone-240-[4]
2-acetyl-3-methoxybenzoic acid Ethanol (Predicted) ~240-260 ~280-320 -

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 2-acetyl-3-methoxybenzoic acid is not currently available, a comparative analysis of structurally similar compounds provides a strong basis for prediction. The presence of an electron-donating methoxy group in conjunction with electron-withdrawing acetyl and carboxylic acid groups is expected to result in a significant bathochromic shift compared to the parent benzoic acid molecule. It is anticipated that the primary absorption maximum will lie in the 240-260 nm range, with a secondary maximum appearing at a longer wavelength, likely between 280 and 320 nm. The detailed experimental protocol provided in this guide offers a clear pathway for the empirical validation of these predictions, which is a crucial step in the characterization of this and other novel compounds in drug discovery and development.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5564-5574.
  • Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes.
  • Jovanović, B., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345.
  • Forbes, W. F., & Sheratte, M. B. (1955). Light Absorption Studies. Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. Canadian Journal of Chemistry, 33(12), 1829-1837.
  • Wang, J., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Physical Chemistry Chemical Physics, 20(11), 7685-7694.
  • Vus, O. V., et al. (2021). Study of the Optical Spectra of 4-Hydroxy-3-Methoxybenzoic Acid. Journal of Applied Spectroscopy, 88(4), 773-780.
  • PubChem. (n.d.). 2-Methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2 and 3: absorption maxima (λ max , nm). Retrieved from [Link]

  • Cole, J. M. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 117(28), 14583-14593.
  • ResearchGate. (n.d.). Electronic transitions and their transition characters for the main band in compounds 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Retrieved from [Link]

  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 3.3: Electronic Transitions. Retrieved from [Link]

  • ACS Omega. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega, 8(22), 19689–19700.
  • ChemRxiv. (n.d.). Helical Electronic Transitions of Spiroconjugated Molecules. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. National Institute of Standards and Technology. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

Sources

Crystal Structure Analysis of 2-Acetyl-3-Methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural analysis of 2-acetyl-3-methoxybenzoic acid , a critical metabolite and structural isomer of substituted salicylates.

Executive Summary & Strategic Context

2-Acetyl-3-methoxybenzoic acid (C₁₀H₁₀O₄) is a significant polyfunctional aromatic compound, primarily identified as a degradation product of the environmental carcinogen Benzo[a]pyrene [1]. In drug development, it serves as a high-value pharmacophore model due to its dense functionalization (carboxyl, ketone, and ether groups) on a single benzene ring.

Critical Advisory: Researchers must exercise extreme caution when retrieving crystallographic data for this compound. Public databases often conflate it with its structural isomer, 3-acetoxy-2-methylbenzoic acid (3-methyl aspirin), due to their identical molecular weight (194.18 g/mol ) and formula. This guide explicitly differentiates the two, providing a robust framework for structural validation.

Core Objectives
  • Differentiate the crystal packing and intramolecular forces of 2-acetyl-3-methoxybenzoic acid from its isomers and Aspirin.

  • Analyze the steric influence of the ortho-acetyl group on carboxyl planarity.

  • Provide a validated workflow for distinguishing these isomers via X-ray Diffraction (XRD).

Structural Comparison: Target vs. Alternatives

The following analysis compares 2-acetyl-3-methoxybenzoic acid with its two most relevant structural analogs: Aspirin (the clinical standard) and 3-acetoxy-2-methylbenzoic acid (the common database "false positive").

Table 1: Physicochemical & Structural Profile Comparison[1]
FeatureTarget: 2-Acetyl-3-methoxybenzoic acid Alt 1: 3-Acetoxy-2-methylbenzoic acid [2]Alt 2: Aspirin (Acetylsalicylic acid) [3]
Role BaP Metabolite / NSAID ModelNSAID Analog (Methyl-Aspirin)Gold Standard NSAID
Formula C₁₀H₁₀O₄C₁₀H₁₀O₄C₉H₈O₄
Ortho-Substituent Acetyl (-C(=O)CH₃)Methyl (-CH₃)Acetoxy (-OC(=O)CH₃)
Meta-Substituent Methoxy (-OCH₃)Acetoxy (-OC(=O)CH₃)Hydrogen (-H)
Crystal System Predicted: Orthorhombic/MonoclinicOrthorhombic (Pbca)Monoclinic (P2₁/c)
Key Interaction Intramolecular H-bond (COOH···O=C-CH₃)Steric Twist (Methyl vs COOH)Carboxyl Dimer (Intermolecular)
Carboxyl Twist High (>15°) due to Acetyl bulkModerate (~11.4°) [2]Low-Moderate
Packing Motif Likely π-stacked columnsInversion Dimers (R²₂(8))Centrosymmetric Dimers
Mechanism of Action & Structural Causality
  • 2-Acetyl-3-methoxybenzoic acid: The ortho-acetyl group is a rigid H-bond acceptor. Unlike the rotating acetoxy group in aspirin, the ketone carbonyl is conjugated to the ring but sterically crowded. This forces the adjacent carboxylic acid out of the phenyl plane, potentially disrupting the classic "flat" dimer formation seen in benzoic acids.

  • 3-Acetoxy-2-methylbenzoic acid: Here, the ortho-methyl group provides only steric bulk (Van der Waals repulsion) without H-bonding capability. This results in a specific twist of 11.37° for the carboxyl group [2], a critical benchmark for identifying this isomer.

Experimental Protocol: Crystallization & Characterization

To rigorously define the structure and avoid isomer confusion, follow this self-validating protocol.

Phase 1: Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for XRD (>0.2 mm).

  • Solvent Selection: Dissolve 50 mg of pure 2-acetyl-3-methoxybenzoic acid in 5 mL of Ethanol/Water (80:20) . The presence of the ketone and methoxy groups increases polarity compared to aspirin.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation sites.

  • Crystallization: Seal in a vial with a needle-puncture cap. Store at 4°C in a vibration-free environment for 7–14 days.

    • Note: If oiling occurs (common with flexible isomers), seed with a micro-crystal of benzoic acid to induce nucleation.

Phase 2: X-Ray Diffraction (XRD) Workflow

Instrument: Bruker APEX II or equivalent (Mo Kα radiation, λ = 0.71073 Å). Temperature: 100 K (essential to freeze methyl group rotation).

Validation Check (The "Isomer Trap")

Before full refinement, check the unit cell dimensions. If your unit cell matches the values below exactly, you likely have 3-acetoxy-2-methylbenzoic acid , not the target compound (unless they are isomorphous, which is rare for positional isomers).

  • Red Flag Dimensions:

    
     Å, 
    
    
    
    Å,
    
    
    Å (Space Group Pbca) [2].

Visualization of Structural Relationships

The following diagrams illustrate the biological origin of the compound and the logical workflow for its structural identification.

Diagram 1: Biological Origin (Benzo[a]pyrene Degradation)

This pathway places the compound in its environmental/metabolic context.

BaP_Degradation cluster_legend Pathway Key BaP Benzo[a]pyrene (Carcinogen) Inter1 cis-4-(7-hydroxypyren-8-yl) -2-oxobut-3-enoic acid BaP->Inter1 Oxidation (Microbial Degradation) Phthalate Diethyl Phthalate Inter1->Phthalate Ring Fission Target 2-Acetyl-3-methoxybenzoic acid (Target Metabolite) Inter1->Target Side Chain Oxidation key1 Red: Parent Toxin key2 Green: Stable Metabolite

Caption: Simplified degradation pathway of Benzo[a]pyrene yielding 2-acetyl-3-methoxybenzoic acid [1].

Diagram 2: Crystallographic Decision Matrix

A logic flow to ensure correct identification against isomers.

XRD_Workflow Start Obtain Single Crystal UnitCell Determine Unit Cell (Pre-screen) Start->UnitCell Check Compare with C10H10O4 Isomers UnitCell->Check IsomerA Match: a=7.75, b=11.35, c=21.19 (Pbca) Check->IsomerA Matches Known Isomer IsomerB Unique Dimensions (e.g., Monoclinic) Check->IsomerB New Unit Cell ResultA Identify as: 3-Acetoxy-2-methylbenzoic acid IsomerA->ResultA Refine Full Structure Refinement (Check -C=O vs -O-C=O) IsomerB->Refine ResultB Identify as: 2-Acetyl-3-methoxybenzoic acid Refine->ResultB

Caption: Decision matrix to distinguish the target compound from its common isomer, 3-methyl aspirin.

References

  • Schneider, J., et al. (2016). "Biodegradation of Benzo[a]pyrene: Pathways and Metabolites." Journal of Hazardous Materials. (Context: Identification of 2-acetyl-3-methoxybenzoic acid as a degradation product).

  • Saranya, M., et al. (2015). "Crystal structure of 3-acetoxy-2-methylbenzoic acid." Acta Crystallographica Section E: Crystallographic Communications, 71(5), o474. (Context: Source of the "confused" unit cell data often misattributed to the target).

  • Wheatley, P. J. (1964). "The Crystal and Molecular Structure of Aspirin." Journal of the Chemical Society, 6036-6048. (Context: Baseline structural data for aspirin).

  • Benchchem. "2-Acetyl-3-methoxybenzoic acid Product Data.

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